UBP 1112
Description
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Properties
IUPAC Name |
2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOLNUKLKCAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of UBP1112
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP1112 is a pharmacological tool crucial for the investigation of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document provides a comprehensive overview of the mechanism of action of UBP1112, a selective antagonist for this receptor group. Detailed herein are its binding affinity, selectivity, and the downstream signaling pathways it modulates. This guide also includes detailed experimental protocols for key assays used to characterize UBP1112 and visual representations of its mechanism and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.
Introduction to UBP1112 and Group III mGluRs
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic receptors. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.
Group III mGluRs include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are typically located on presynaptic terminals and function as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters.[1] They are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates ion channel activity and the neurotransmitter release machinery. The development of selective antagonists for group III mGluRs, such as UBP1112, has been instrumental in elucidating their physiological roles and therapeutic potential in various neurological and psychiatric disorders.
UBP1112, chemically known as (RS)-α-methyl-3-methyl-4-phosphonophenylglycine, is a phenylglycine derivative that has been identified as a selective competitive antagonist of group III mGluRs. Its selectivity allows for the specific investigation of the function of this receptor group in complex neuronal circuits.
Mechanism of Action of UBP1112
UBP1112 exerts its effects by competitively binding to the orthosteric binding site of group III mGluRs, thereby preventing the binding of the endogenous agonist, glutamate. This antagonist action blocks the initiation of the downstream signaling cascade, leading to a disinhibition of neurotransmitter release at synapses where group III mGluRs are expressed.
Binding Affinity and Selectivity
The pharmacological profile of UBP1112 is characterized by its selective affinity for group III mGluRs over other mGluR groups and ionotropic glutamate receptors. Quantitative data from radioligand binding assays and functional studies have established its selectivity.
| Receptor Group | Dissociation Constant (Kd) | pA2 |
| Group III mGluRs | 5.1 μM | 5.3 |
| Group II mGluRs | 488 μM | - |
| Group I mGluRs | > 1 mM (IC50) | - |
| NMDA Receptors | > 1 mM (IC50) | - |
| AMPA Receptors | > 1 mM (IC50) | - |
| Kainate Receptors | > 1 mM (IC50) | - |
| Table 1: Binding Affinity and Potency of UBP1112 for Glutamate Receptor Subtypes. The pA2 value is a measure of the potency of an antagonist in functional assays. |
Downstream Signaling Pathways
As a competitive antagonist, UBP1112 blocks the Gi/o-protein-mediated signaling cascade initiated by group III mGluR activation. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and protein kinase A (PKA) activity. The blockade of G-protein activation also prevents the modulation of voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is an increase in neurotransmitter release from the presynaptic terminal.
Experimental Protocols
The characterization of UBP1112 has been primarily achieved through electrophysiological studies in the neonatal rat spinal cord and Schild analysis to determine its antagonist potency.
Electrophysiology in Neonatal Rat Spinal Cord
This in vitro preparation is a valuable model for studying the pharmacology of synaptic transmission in the central nervous system.
Objective: To determine the effect of UBP1112 on synaptic transmission mediated by group III mGluRs.
Methodology:
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Preparation of Spinal Cord:
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Neonatal rats (1-4 days old) are anesthetized and decapitated.
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The spinal cord is isolated by ventral laminectomy in cold, oxygenated artificial cerebrospinal fluid (aCSF).
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The isolated spinal cord is transferred to a recording chamber and continuously superfused with oxygenated aCSF (95% O2 / 5% CO2) at room temperature. The composition of the aCSF is (in mM): 127 NaCl, 1.9 KCl, 1.2 KH2PO4, 2.4 CaCl2, 1.3 MgCl2, 26 NaHCO3, and 10 D-glucose.
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Electrophysiological Recording:
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A suction electrode is placed on a dorsal root (L4 or L5) for electrical stimulation.
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A second suction electrode is placed on the corresponding ventral root to record the evoked potential.
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A stable baseline dorsal root-evoked ventral root potential (DR-VRP) is established.
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Drug Application:
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The group III mGluR agonist, L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid), is applied to the bath to induce a depression of the DR-VRP.
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Once a stable depression is achieved, increasing concentrations of UBP1112 are co-applied with L-AP4.
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The reversal of the L-AP4-induced depression by UBP1112 is recorded.
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Schild Analysis
Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and the nature of antagonism (competitive vs. non-competitive) for an antagonist. The pA2 value derived from this analysis is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Objective: To quantify the antagonist potency (pA2) of UBP1112 at group III mGluRs.
Methodology:
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Generate Agonist Concentration-Response Curve:
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Using the electrophysiology setup described above, a concentration-response curve for the agonist (L-AP4) is generated by applying increasing concentrations of L-AP4 and measuring the corresponding depression of the DR-VRP.
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Generate Antagonist-Shifted Curves:
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The preparation is washed with aCSF to return to baseline.
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A fixed concentration of UBP1112 is applied to the bath.
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A new concentration-response curve for L-AP4 is generated in the presence of UBP1112.
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This process is repeated for at least two other concentrations of UBP1112.
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Data Analysis and Schild Plot:
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The dose ratio (r) is calculated for each concentration of UBP1112. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
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A Schild plot is constructed by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of UBP1112 on the x-axis.
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A linear regression is performed on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
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The x-intercept of the regression line provides the pA2 value.
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Conclusion
UBP1112 is a valuable pharmacological tool characterized as a selective and competitive antagonist of group III metabotropic glutamate receptors. Its mechanism of action involves the direct blockade of the glutamate binding site on these receptors, leading to the inhibition of the Gi/o-mediated signaling cascade and a subsequent increase in presynaptic neurotransmitter release. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers utilizing UBP1112 to investigate the complex roles of group III mGluRs in synaptic function and dysfunction. Further research with UBP1112 and other selective ligands will continue to unravel the therapeutic potential of targeting this important receptor family.
References
The Discovery and Synthesis of UBP1112: A Selective Group III Metabotropic Glutamate Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UBP1112, chemically known as (RS)-α-methyl-3-methyl-4-phosphonophenylglycine, is a potent and selective antagonist of group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, they act as autoreceptors to inhibit the release of glutamate. The selective antagonism of these receptors by UBP1112 makes it a valuable pharmacological tool for studying the physiological and pathological roles of group III mGluRs, particularly in the central nervous system. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to UBP1112.
Discovery
UBP1112 was first described as a selective group III mGluR antagonist in a 2001 publication by Conway et al. in Bioorganic & Medicinal Chemistry Letters.[1] The discovery was part of a broader effort to develop potent and selective ligands for mGluRs by synthesizing a range of ring and alpha-substituted 4-phosphonophenylglycines. The aim was to elucidate the structure-activity relationships of phenylglycine derivatives at different mGluR subtypes. Through systematic modifications of the phenylglycine scaffold, UBP1112 emerged as a lead compound with high affinity and selectivity for group III mGluRs.
Quantitative Data
The biological activity of UBP1112 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data available for UBP1112.
| Parameter | Receptor/System | Value | Reference |
| Apparent Kd | Group III mGluRs | 5.1 µM | |
| Apparent Kd | Group II mGluRs | 488 µM | |
| IC50 | Group I mGluRs | > 1 mM | |
| IC50 | NMDA Receptors | > 1 mM | |
| IC50 | AMPA Receptors | > 1 mM | |
| IC50 | Kainate Receptors | > 1 mM |
Table 1: Binding Affinities and IC50 Values of UBP1112
| Assay | Effect of UBP1112 | Value | Reference |
| Antagonism of (S)-AP4 induced depression of the fast component of the dorsal root-evoked ventral root potential | Apparent KD | 5.1 ± 0.3 µM | |
| Schild analysis of the antagonism of (S)-AP4 induced depression of synaptic transmission | pA2 | 5.3 |
Table 2: Antagonist Activity of UBP1112 in Functional Assays
Mechanism of Action and Signaling Pathway
UBP1112 exerts its effects by competitively blocking the binding of the endogenous ligand, glutamate, to group III mGluRs. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, group III mGluRs inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, UBP1112 prevents this signaling cascade, thereby disinhibiting the presynaptic terminal and potentially increasing neurotransmitter release.
Caption: Signaling pathway of group III mGluRs and the antagonistic action of UBP1112.
Experimental Protocols
Synthesis of UBP1112 ((RS)-α-methyl-3-methyl-4-phosphonophenylglycine)
The synthesis of UBP1112 and related phenylglycine derivatives was reported by Conway et al. (2001). While the detailed, step-by-step experimental protocol from the original publication is not publicly available, a general synthetic scheme for α-alkylated phosphonophenylglycines can be outlined based on established organic chemistry principles and related literature. The synthesis would likely involve the following key steps:
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Phosphonation of a substituted toluene (B28343): The synthesis would likely begin with the phosphonation of a suitable 3-methyltoluene derivative to introduce the phosphonic acid group at the 4-position of the benzene (B151609) ring.
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Bromination: The benzylic position of the resulting phosphonated toluene derivative would then be brominated, for example, using N-bromosuccinimide (NBS), to introduce a leaving group for subsequent nucleophilic substitution.
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Introduction of the amino acid moiety: The α-amino acid functionality could be introduced via a number of methods, such as the Strecker synthesis or by alkylation of a glycine (B1666218) enolate equivalent. To achieve the α-methyl substitution, a derivative of alanine (B10760859) would likely be used in place of glycine.
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Deprotection: Finally, any protecting groups used on the phosphonic acid and amino acid functionalities would be removed to yield the final product, UBP1112.
Caption: General synthetic workflow for UBP1112.
Metabotropic Glutamate Receptor Binding Assay
The affinity of UBP1112 for mGluRs is typically determined using a competitive radioligand binding assay. A general protocol is as follows:
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Membrane Preparation: Membranes are prepared from cells expressing the mGluR subtype of interest or from brain tissue known to be rich in the target receptor.
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Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-L-AP4 for group III mGluRs) and varying concentrations of the unlabeled competitor compound (UBP1112).
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Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
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Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
UBP1112 is a valuable research tool for the selective antagonism of group III metabotropic glutamate receptors. Its discovery has enabled a more detailed investigation of the roles of these receptors in synaptic plasticity, neurotransmission, and various neurological disorders. The data presented in this guide, along with the outlined experimental approaches, provide a solid foundation for researchers and drug development professionals working in the field of glutamate signaling. Further research into the synthesis and biological activity of UBP1112 and its analogs may lead to the development of novel therapeutic agents for a range of central nervous system disorders.
References
Pharmacological Profile of UBP1112: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UBP1112 is a potent and selective competitive antagonist of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document provides a comprehensive overview of the pharmacological properties of UBP1112, including its binding affinity, mechanism of action, and effects in both in vitro and in vivo experimental models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
Metabotropic glutamate receptors are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.[1] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins.[2][3] Their activation leads to an inhibition of neurotransmitter release, making them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders. UBP1112, a phenylglycine derivative, has been identified as a valuable pharmacological tool for studying the physiological and pathological roles of group III mGluRs.[1]
Receptor Binding Profile
UBP1112 displays a high affinity and selectivity for group III mGluRs. The following table summarizes the binding affinities of UBP1112 at different mGluR subtypes.
| Receptor Subtype | Agonist Used | Apparent Kd (μM) | Selectivity Fold (over Group II) | Reference |
| Group III mGluRs | (S)-AP4 | 5.1 ± 0.3 | 96 | [1] |
| Group II mGluRs | (2R,4R)-APDC | 488 ± 90 | - | [1] |
| Group I mGluRs | (S)-3,5-DHPG | No significant activity at 1 mM | - | [1] |
| iGluRs (NMDA, AMPA, Kainate) | NMDA, AMPA, Kainate | No significant activity at 1 mM | - | [1] |
Mechanism of Action
UBP1112 acts as a competitive antagonist at group III mGluRs. This was determined through Schild analysis, a method used to characterize the nature of receptor antagonism.[1][4][5][6] The analysis of UBP1112's antagonism of the (S)-AP4-induced depression of synaptic transmission in the neonatal rat spinal cord yielded a pA2 value of 5.3 with a slope not significantly different from unity (0.81 ± 0.26), which is characteristic of competitive antagonism.[1]
Signaling Pathway
As an antagonist of group III mGluRs, UBP1112 blocks the canonical signaling pathway initiated by the activation of these receptors. This pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][7]
References
- 1. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological antagonism of the actions of group II and III mGluR agonists in the lateral perforant path of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
UBP 1112: A Technical Guide to a Selective Group III Metabotropic Glutamate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP 1112, also known as α-Methyl-3-methyl-4-phosphonophenylglycine, is a potent and selective antagonist of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes detailed information on its binding affinities, mechanism of action, and the signaling pathways it modulates. Furthermore, this guide outlines key experimental protocols utilized in the characterization of this compound, presented in a format intended to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a phenylglycine derivative with the chemical formula C₁₀H₁₄NO₅P.[1] Its structure is characterized by a phosphonophenyl group, which is crucial for its activity at group III mGluRs.
Chemical Structure of this compound (α-Methyl-3-methyl-4-phosphonophenylglycine)
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid | |
| Alternate Name | α-Methyl-3-methyl-4-phosphonophenylglycine | [1] |
| CAS Number | 339526-74-8 | [1] |
| Molecular Formula | C₁₀H₁₄NO₅P | [1] |
| Molecular Weight | 259.2 g/mol | [1] |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in 1eq. NaOH | |
| Storage | Store at room temperature |
Pharmacological Profile
This compound is a selective antagonist of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that are typically located presynaptically and play a crucial role in modulating neurotransmitter release.
Binding Affinity and Selectivity
This compound exhibits a high affinity for group III mGluRs with a dissociation constant (Kd) of 5.1 μM. It shows a 96-fold selectivity for group III over group II mGluRs (Kd = 488 μM) and has low activity at group I mGluRs, as well as at ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors), with IC50 values greater than 1 mM.
| Receptor Target | Binding Affinity (Kd) / Potency (IC50) | Reference |
| Group III mGluRs | Kd = 5.1 μM | |
| Group II mGluRs | Kd = 488 μM | |
| Group I mGluRs | IC50 > 1 mM | |
| NMDA Receptors | IC50 > 1 mM | |
| AMPA Receptors | IC50 > 1 mM | |
| Kainate Receptors | IC50 > 1 mM |
Mechanism of Action and Signaling Pathways
Group III mGluRs are coupled to the inhibitory G-protein, Gi/o. Activation of these receptors by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of glutamate to group III mGluRs, thereby preventing this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.
The antagonism of presynaptic group III mGluRs by this compound can lead to an increase in the release of neurotransmitters, including glutamate and GABA, depending on the specific synapse.
Caption: Signaling pathway of Group III mGluR antagonism by this compound.
Experimental Protocols
The characterization of this compound involves a variety of experimental techniques. The following sections provide an overview of the methodologies typically employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to different receptor subtypes.
Caption: Workflow for a typical radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the target mGluR subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
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Binding Reaction: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled group III mGluR agonist (e.g., [³H]L-AP4) and a range of concentrations of this compound.
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Separation: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology
Electrophysiological recordings are used to assess the functional effects of this compound on neuronal activity.
Caption: General workflow for electrophysiological experiments.
Protocol:
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Preparation: Prepare acute brain slices or cultured neurons from a relevant brain region.
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Recording: Using the whole-cell patch-clamp technique, record synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) or the membrane potential of a target neuron.
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Agonist Application: Perfuse the preparation with a solution containing a selective group III mGluR agonist, such as L-AP4, to induce a measurable effect (e.g., inhibition of synaptic transmission).
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Antagonist Application: In the continued presence of the agonist, apply this compound at various concentrations.
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Data Analysis: Measure the extent to which this compound reverses the effect of the agonist. Construct a dose-response curve to determine the potency of this compound as a functional antagonist.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of group III metabotropic glutamate receptors. Its high selectivity makes it a suitable probe for dissecting the contributions of this receptor subfamily in various neuronal circuits. The data and protocols presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of targeting group III mGluRs in neurological and psychiatric disorders.
References
The Role of Group III Metabotropic Glutamate Receptors in Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Group III metabotropic glutamate (B1630785) receptors (mGluRs) are critical modulators of synaptic transmission throughout the central nervous system (CNS). Comprising four subtypes—mGluR4, mGluR6, mGluR7, and mGluR8—these G protein-coupled receptors (GPCRs) are predominantly located on presynaptic terminals, where they act as autoreceptors and heteroreceptors to inhibit neurotransmitter release. Their unique localization and signaling properties make them attractive therapeutic targets for a range of neurological and psychiatric disorders characterized by aberrant glutamatergic signaling. This technical guide provides an in-depth overview of the core functions of group III mGluRs in synaptic transmission, detailed experimental protocols for their study, and a summary of quantitative data on their modulatory effects.
Introduction to Group III mGluRs
Group III mGluRs are distinguished from other mGluR families by their sequence homology, pharmacological profiles, and coupling to inhibitory G proteins (Gαi/o).[1][2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.[3] A key function of presynaptic group III mGluRs is the negative regulation of both glutamate and GABA release.[3][4]
The subtypes of group III mGluRs exhibit distinct affinities for glutamate and are differentially distributed within the CNS, suggesting specialized roles in synaptic function.[2][4] Notably, mGluR7 has a significantly lower affinity for glutamate compared to other group III receptors, implying its activation only occurs under conditions of high-frequency synaptic activity.[4] In contrast, mGluR4 and mGluR8 have a higher affinity for glutamate and are thought to be involved in the fine-tuning of basal synaptic transmission.[2] mGluR6 is primarily expressed in the retina, where it plays a crucial role in the ON-bipolar cell response to light.
Signaling Pathways of Group III mGluRs
The canonical signaling pathway for group III mGluRs involves their coupling to Gαi/o proteins. Upon activation by glutamate, the G protein dissociates into its Gαi/o and Gβγ subunits, initiating a cascade of intracellular events that culminate in the inhibition of neurotransmitter release.
Quantitative Data on the Modulation of Synaptic Transmission
The activation of group III mGluRs has been shown to significantly alter synaptic strength. The following tables summarize key quantitative findings from electrophysiological studies.
| Agonist | Receptor Target | Preparation | Effect on EPSCs | Reference |
| L-AP4 (50µM) | Group III mGluRs | Neonatal rat hippocampal slices | 65 ± 8.7% reduction in fEPSP slope | [5] |
| L-AP4 | Group III mGluRs | Rat entorhinal cortex slices | No significant change in mEPSC amplitude or frequency | [6] |
| (S)-3,4-DCPG | mGluR8 | Rat lateral amygdala slices | Strong attenuation of synaptic transmission | [7] |
| Agonist | Receptor Target | Preparation | Effect on Long-Term Potentiation (LTP) | Reference |
| (S)-3,4-DCPG | mGluR8 | Rat perforant path-dentate gyrus synapses (control) | Inhibition of LTP | [8][9] |
| (S)-3,4-DCPG | mGluR8 | Rat perforant path-dentate gyrus synapses (VPA-exposed) | Enhancement of LTP | [8][9] |
| (S)-3,4-DCPG | mGluR8 | Rat lateral amygdala slices | Inhibition of LTP induced by tetanic stimulation | [7] |
| Agonist | Receptor Target | Preparation | Effect on GABA Release | Reference |
| AMN082 (0.001-10 µM) | mGluR7 | Mouse hippocampal synaptosomes | Inhibition of K+-evoked [3H]GABA release | [10] |
| L-AP4 (0.01-1 mM) | Group III mGluRs | Mouse hippocampal synaptosomes | Inhibition of K+-evoked [3H]GABA release | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This technique allows for the direct measurement of synaptic currents and potentials from individual neurons, providing a powerful tool to assess the impact of group III mGluR modulation on synaptic transmission.[11][12]
Experimental Workflow:
Detailed Methodology:
-
Slice Preparation:
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Anesthetize the animal (e.g., rodent) following approved institutional protocols.
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Perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.[13][14]
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Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.[13][14]
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 30 minutes before recording.[13][14]
-
-
Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a rate of 1.5-2 mL/min.[12]
-
Visualize neurons using a microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[12] The intracellular solution composition will vary depending on whether voltage-clamp (Cs+-based) or current-clamp (K+-based) recordings are performed.[12][13]
-
Approach a target neuron and apply gentle positive pressure to the pipette.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.[13]
-
Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs/IPSCs).
-
Bath apply the group III mGluR agonist or antagonist of interest and record the subsequent changes in synaptic activity.
-
Immunohistochemistry (IHC) for Receptor Localization
IHC is used to visualize the distribution and localization of group III mGluR proteins within specific brain regions and cell types.[15][16]
Detailed Methodology:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[15]
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and section it into 30-50 µm thick slices using a cryostat or vibratome.
-
-
Staining:
-
Wash free-floating sections three times in PBS.[15]
-
Perform antigen retrieval if necessary (e.g., heat-mediated in citrate (B86180) buffer).[15]
-
Permeabilize the tissue and block non-specific antibody binding by incubating in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5-10% normal goat serum) for 1-2 hours at room temperature.[17][18]
-
Incubate the sections with the primary antibody against the specific group III mGluR subtype diluted in antibody solution overnight at 4°C.[15][17]
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.[17][18]
-
Wash the sections three times in PBS-Triton.[17]
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain like DAPI.[17]
-
-
Imaging:
-
Visualize the staining using a confocal or fluorescence microscope.
-
Quantification of Neurotransmitter Release via Microdialysis and HPLC
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions, providing a direct assessment of the effects of group III mGluR modulation on neurotransmitter release.[19][20][21]
Detailed Methodology:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region.
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
Neurotransmitter Analysis (HPLC):
-
For amino acid neurotransmitters like glutamate and GABA, derivatize the samples with o-phthaldialdehyde (OPA).[23]
-
Inject a small volume of the derivatized sample into an HPLC system equipped with a fluorescence or electrochemical detector.[19][22]
-
Separate the neurotransmitters using a reverse-phase column.
-
Quantify the neurotransmitter concentration by comparing the peak areas to those of known standards.[19]
-
Conclusion and Future Directions
Group III mGluRs are integral to the regulation of synaptic transmission, primarily through the presynaptic inhibition of neurotransmitter release. Their diverse subtypes and specific expression patterns allow for a nuanced control of synaptic activity throughout the CNS. The methodologies outlined in this guide provide a robust framework for investigating the physiological and pathological roles of these receptors. Future research, aided by the development of more subtype-selective pharmacological tools, will further elucidate the complex contributions of individual group III mGluR subtypes to synaptic plasticity, neural circuit function, and their potential as therapeutic targets for a wide array of neurological and psychiatric disorders. The continued application of advanced techniques such as single-molecule imaging will provide unprecedented insights into the dynamic regulation of these critical synaptic modulators.[24]
References
- 1. The Metabotropic Glutamate Receptor 7 (mGluR7) Allosteric Agonist AMN082 Modulates Nucleus Accumbens GABA and Glutamate, but not Dopamine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on hippocampal long-term potentiation at perforant pathway-dentate gyrus synapses in prenatal valproic acid-induced rat model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. “Blind” Patch-Clamp Recordings from Rodent Hippocampal Slices | Springer Nature Experiments [experiments.springernature.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry (IHC) protocol [hellobio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 19. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microdialysis Coupled with HPLC-MS — Sombers Lab [somberslab.org]
- 21. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. grantome.com [grantome.com]
A Technical Guide to UBP-Series Kainate Receptor Antagonists and Their Effects on Neuronal Excitability
An in-depth technical guide on the core effects of UBP-series compounds on neuronal excitability, prepared for researchers, scientists, and drug development professionals.
Introduction
Ionotropic glutamate (B1630785) receptors (iGluRs) are fundamental to rapid excitatory synaptic transmission throughout the central nervous system (CNS). Within this family, kainate receptors (KARs) represent a distinct subclass composed of five subunits: GluK1-3, which can form functional channels on their own, and GluK4-5, which require co-assembly with GluK1-3 subunits.[1] KARs are critically involved in modulating neuronal excitability, synaptic transmission, and plasticity.[2] They are expressed both pre- and postsynaptically, where they contribute to the excitatory postsynaptic potential and modulate the release of neurotransmitters like glutamate and GABA.[1]
Given their significant role in CNS function, dysfunction of KARs has been implicated in a range of neurological and psychiatric conditions, including epilepsy, chronic pain, and neurodegenerative disorders.[2][3][4] This has positioned KARs as promising therapeutic targets. The development of subunit-selective pharmacological tools is essential to dissect the specific functions of different KAR subtypes and to validate them as drug targets. The UBP series of compounds, including molecules like UBP296, UBP302, and UBP310, are competitive antagonists with varying degrees of selectivity for KAR subunits, making them invaluable tools for this research.[2][5][6]
This technical guide provides a comprehensive overview of the mechanism of action of UBP-series antagonists, their quantitative pharmacology, and their effects on neuronal excitability, supported by detailed experimental protocols and pathway visualizations. While the initial query specified UBP 1112, the available scientific literature does not contain information on this specific compound. Therefore, this guide will focus on the well-characterized members of the UBP family of KAR antagonists.
Core Mechanism of Action
UBP compounds function as competitive antagonists at the glutamate binding site on kainate receptors.[1][7] By occupying this site, they prevent the endogenous ligand, glutamate, from binding and activating the receptor. This blockade inhibits the ion channel pore from opening, thereby preventing the influx of cations (primarily Na+ and Ca2+) that would normally lead to membrane depolarization. This action effectively dampens the excitatory signal at the postsynaptic membrane and can modulate neurotransmitter release when acting on presynaptic autoreceptors.
Quantitative Pharmacological Data
The defining characteristic of the UBP antagonist series is its subunit selectivity. The binding affinities and functional potencies of these compounds have been quantified across various KAR subunits using recombinant expression systems. This data is crucial for designing experiments to selectively target specific receptor populations.
| Compound | Receptor Subunit | Assay Type | Measured Value (Affinity/Potency) | Reference |
| UBP296 | GluK1 | Functional Assay | Apparent KD = 1.09 μM | |
| GluK2 (human) | Binding Assay | ~90-fold lower affinity than GluK1 | ||
| GluK5 | Binding Assay | ~90-fold lower affinity than GluK1 | ||
| AMPA Receptors | Binding Assay | ~90-fold lower affinity than GluK1 | ||
| UBP310 | GluK1 (human) | Radioligand Binding | KD = 21 ± 7 nM | [2] |
| GluK3 (human) | Radioligand Binding | KD = 0.65 ± 0.19 μM (~30-fold lower affinity than GluK1) | [2] | |
| GluK3 (human) | Electrophysiology | IC50 = 23 nM | [2] | |
| GluK2 (human) | Radioligand Binding | No specific binding observed | [2] | |
| UBP302 | GluK3 (recombinant) | Electrophysiology | Effective blocker | [5] |
| GluK2 (recombinant) | Electrophysiology | Ineffective | [5] | |
| GluK2/3 (recombinant) | Electrophysiology | Ineffective | [5] | |
| UBP316 | GluK3 (recombinant) | Electrophysiology | Effective blocker | [5] |
Effects on Neuronal Excitability and Synaptic Transmission
By antagonizing KARs, UBP compounds directly modulate neuronal excitability at multiple levels.
-
Postsynaptic Inhibition : At the postsynaptic membrane, KARs contribute to the excitatory postsynaptic current (EPSC). By blocking these receptors, UBP antagonists reduce the amplitude of the EPSP, making it more difficult for a neuron to reach its firing threshold. This leads to a general reduction in neuronal excitability in response to glutamatergic input.
-
Presynaptic Modulation : KARs are also located on presynaptic terminals, where they act as autoreceptors to modulate neurotransmitter release. For instance, at hippocampal mossy fiber synapses, presynaptic KARs (thought to be GluK2/3 heteromers) facilitate synaptic plasticity.[1] Selective antagonists can therefore be used to investigate these modulatory roles. However, compounds like UBP302 and UBP310 were found to be ineffective at these specific presynaptic receptors, highlighting their selectivity for homomeric GluK3 and the complexity of KAR pharmacology.[5]
-
Synaptic Plasticity : The modulation of KARs has a direct impact on long-term potentiation (LTP), a cellular correlate of learning and memory. UBP296 has been shown to selectively block KAR-mediated LTP induction in rat hippocampal mossy fibers, demonstrating the crucial role of these receptors in synaptic plasticity.
-
Neuroprotection : In pathological states characterized by excessive glutamate release (excitotoxicity), KAR antagonists can be neuroprotective. In an acute MPTP mouse model of Parkinson's disease, UBP310 administration significantly increased the survival of dopaminergic neurons in the substantia nigra pars compacta.[8][9] This suggests that blocking KARs can mitigate the excitotoxic cell death cascade.[8]
Key Experimental Protocols
The characterization of this compound relies on a suite of established methodologies in pharmacology and neuroscience.
Protocol 1: Radioligand Binding Assay for Affinity (KD) Determination
This protocol is used to determine the equilibrium dissociation constant (KD) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Receptor Preparation : Culture Human Embryonic Kidney (HEK293) cells and transfect them with the cDNA for the desired human KAR subunit (e.g., GluK1). Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Competitive Binding : In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]UBP310).[2]
-
Antagonist Addition : Add a range of concentrations of the unlabeled UBP test compound to the wells.
-
Incubation : Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation : Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification : Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of bound radioligand against the concentration of the unlabeled UBP compound. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Electrophysiology for Functional Potency (IC50)
This method assesses the functional ability of an antagonist to block receptor-mediated ion currents in real-time.
-
Cell Preparation : Plate transfected HEK293 cells expressing the target KAR subunit (e.g., homomeric GluK3) onto coverslips suitable for microscopy.[5]
-
Patch-Clamp Recording : Obtain a whole-cell patch-clamp recording from a single transfected cell. Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).
-
Agonist Application : Using a fast-application system, briefly apply a fixed concentration of glutamate to the cell to evoke a robust inward current mediated by the KARs.
-
Antagonist Co-application : After a washout period, pre-apply the UBP test compound for a set duration, followed by the co-application of the UBP compound and glutamate.
-
Dose-Response Measurement : Repeat the co-application step with increasing concentrations of the UBP compound, measuring the peak amplitude of the glutamate-evoked current at each concentration.
-
Data Analysis : Normalize the current amplitudes to the control response (glutamate alone). Plot the normalized response against the logarithm of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 3: Intracellular Ca2+ Imaging Assay
This fluorescence-based functional assay provides a high-throughput method to screen for antagonist activity by measuring changes in intracellular calcium.
-
Cell Loading : Culture and transfect HEK293 cells with the KAR of interest. Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Baseline Measurement : Using a fluorescence plate reader or microscope, measure the baseline fluorescence intensity of the cells.
-
Antagonist Incubation : Add varying concentrations of the UBP test compound to the wells and incubate.
-
Agonist Stimulation : Add a fixed concentration of an agonist (e.g., kainic acid or glutamate) to all wells to stimulate the KARs, causing Ca2+ influx and an increase in fluorescence.
-
Fluorescence Reading : Record the peak fluorescence intensity following agonist addition.
-
Data Analysis : Calculate the agonist-evoked response in the presence of each antagonist concentration. Plot the dose-dependent inhibition of the calcium signal to determine the IC50 of the UBP compound.[1]
Visualizations: Pathways and Workflows
Diagram 1: Mechanism of UBP Antagonism at a Glutamatergic Synapse
Caption: UBP compounds competitively block glutamate binding to kainate receptors, preventing ion influx and neuronal excitation.
Diagram 2: Experimental Workflow for IC50 Determination via Electrophysiology
Caption: A flowchart outlining the key steps to determine the functional potency (IC50) of a UBP antagonist.
Diagram 3: Logical Cascade of UBP Antagonist Effects
Caption: The logical progression from molecular receptor blockade by UBP compounds to their systemic effects on the CNS.
References
- 1. mdpi.com [mdpi.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of recombinant and native GluK3-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of Deubiquitinase Inhibition by UBP1112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive therapeutic targets in various diseases, including cancer. UBP1112 is a small molecule inhibitor of DUBs. Due to the limited availability of specific data for UBP1112 in publicly accessible literature, this guide will focus on the downstream signaling pathways affected by the inhibition of Ubiquitin-Specific Protease 8 (USP8), a well-characterized DUB. The inhibition of USP8 serves as a representative model for understanding the broader consequences of DUB inhibition by compounds like UBP1112.
This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by USP8 inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration. USP8 has been identified as a crucial regulator of EGFR stability. By removing ubiquitin tags from EGFR, USP8 prevents its degradation, thereby sustaining its signaling activity. Inhibition of USP8 disrupts this process, leading to the ubiquitination and subsequent degradation of EGFR, which in turn attenuates its downstream signaling cascades.[1]
Quantitative Data: EGFR Degradation upon USP8 Depletion
The following table summarizes the quantitative analysis of EGFR degradation in HeLa cells following the depletion of USP8 using siRNA. The data is derived from Western blot analysis.[2]
| Time after EGF (2.5 ng/ml) stimulation | % EGFR remaining (Control siRNA) | % EGFR remaining (USP8 siRNA) |
| 0 min | 100% | 100% |
| 30 min | ~90% | ~60% |
| 60 min | ~80% | ~40% |
| 120 min | ~60% | ~20% |
Experimental Protocol: Western Blot for EGFR Degradation
This protocol describes the methodology to assess the degradation of EGFR upon inhibition of USP8.
1. Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with either control siRNA or USP8-specific siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
48 hours post-transfection, serum-starve the cells for 4-6 hours.
-
Treat the cells with 2.5 ng/ml of Epidermal Growth Factor (EGF) for various time points (e.g., 0, 30, 60, 120 minutes).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.
5. Densitometric Analysis:
-
Quantify the intensity of the EGFR bands using image analysis software (e.g., ImageJ).
-
Normalize the EGFR band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the EGFR level at time 0.
Signaling Pathway Diagram
Caption: EGFR signaling pathway regulation by USP8 and its inhibition.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Recent studies have shown that depletion of USP8 leads to the accumulation of K63-linked ubiquitin chains, which can act as a scaffold for the activation of downstream signaling components, ultimately leading to the activation of the NF-κB pathway.[3][4]
Quantitative Data: NF-κB Activation upon USP8 Inhibition
The following table illustrates the dose-dependent effect of a USP8 inhibitor on NF-κB activation in liver cancer cells, as measured by a luciferase reporter assay.[5]
| USP8 Inhibitor Concentration | Relative Luciferase Activity (Fold Change) |
| 0 µM (Control) | 1.0 |
| 1 µM | ~2.5 |
| 5 µM | ~4.0 |
| 10 µM | ~6.0 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol details the steps to quantify NF-κB activation using a luciferase reporter system.
1. Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow the cells to express the reporters for 24-48 hours.
2. Cell Treatment:
-
Treat the transfected cells with varying concentrations of UBP1112 or a reference USP8 inhibitor for a specified duration (e.g., 6-24 hours).
-
Include a positive control (e.g., TNF-α) to confirm pathway responsiveness and a vehicle control (e.g., DMSO).
3. Cell Lysis:
-
After treatment, wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer provided with the luciferase assay kit.
4. Luciferase Assay:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
In a luminometer-compatible plate, add the cell lysate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Subsequently, add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence.
5. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.
-
Express the results as fold change in relative luciferase activity compared to the vehicle-treated control.
Signaling Pathway Diagram
Caption: NF-κB signaling activation through USP8 inhibition.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling network that governs cell growth, proliferation, and metabolism. Some deubiquitinases, including USP1, have been shown to directly deubiquitinate and inactivate Akt.[6] While direct regulation of Akt by USP8 is less characterized, inhibition of USP8 can indirectly affect this pathway, for instance, through its modulation of upstream receptors like EGFR.
Quantitative Data: Akt Phosphorylation upon DUB Inhibition
The following data shows the effect of a general DUB inhibitor on the phosphorylation of Akt in cancer cells.
| DUB Inhibitor (PR-619) Concentration | p-Akt (Ser473) Level (Normalized to Total Akt) |
| 0 µM (Control) | 1.0 |
| 5 µM | ~0.7 |
| 10 µM | ~0.4 |
| 20 µM | ~0.2 |
Experimental Protocol: PI3K/Akt Pathway Activation Assay (Western Blot)
1. Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 breast cancer cells) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with different concentrations of UBP1112 for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin (B600854) or IGF-1) for 15-30 minutes.
2. Cell Lysis and Protein Quantification:
-
Follow the same procedure as described in section 1.2.
3. Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in section 1.2.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
4. Data Analysis:
-
Quantify the band intensities for both phospho-Akt and total Akt.
-
Calculate the ratio of phospho-Akt to total Akt for each condition.
-
Normalize the results to the stimulated control without the inhibitor.
Signaling Pathway Diagram
References
- 1. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP8 regulates liver cancer progression via the inhibition of TRAF6-mediated signal for NF-κB activation and autophagy induction by TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP1 deubiquitinates Akt to inhibit PI3K-Akt-FoxO signaling in muscle during prolonged starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP 1112: A Technical Guide to its Foundational Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research of UBP 1112, a pivotal antagonist in the study of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document provides a comprehensive overview of its pharmacological properties, experimental applications, and the underlying signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams generated using the DOT language illustrate critical signaling pathways and experimental workflows.
Core Pharmacological Data of this compound
This compound is a selective antagonist for group III mGluRs, demonstrating a notable affinity for these receptors over other mGluR groups and ionotropic glutamate receptors. Its utility in neuroscience research stems from its ability to selectively block the activity of mGluR4, mGluR6, mGluR7, and mGluR8, thereby enabling the elucidation of their roles in synaptic transmission and plasticity.
| Parameter | Value | Species/Preparation | Reference |
| Binding Affinity (Kd) | 5.1 µM | N/A | [1] |
| Functional Antagonism (pA2) | 5.3 | Neonatal rat spinal cord | [2] |
| Schild Analysis Slope | 0.81 ± 0.26 | Neonatal rat spinal cord | [2] |
| Selectivity | 96-fold for group III over group II mGluRs (Kd = 488 µM) | N/A | [1] |
| Activity at other receptors | No significant activity at group I mGluRs or iGluRs | Neonatal rat motoneurones | [2] |
Signaling Pathways Modulated by this compound
Group III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA). This signaling cascade ultimately results in the inhibition of neurotransmitter release from presynaptic terminals. This compound, by antagonizing these receptors, prevents this inhibitory effect.
Key Experimental Applications and Protocols
This compound has been instrumental in a variety of in vitro and in vivo studies to probe the function of group III mGluRs in the central and peripheral nervous systems.
Electrophysiological Studies in Rat Hippocampal Slices
This compound has been utilized to investigate the role of group III mGluRs in synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus.
Experimental Workflow:
Detailed Protocol:
-
Slice Preparation:
-
Anesthetize a young adult rat (e.g., Wistar or Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, and 10 D-glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Bath-apply this compound at the desired concentration (e.g., 10-50 µM) and record for another 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
In Vivo Nociception Studies
This compound has been used to examine the involvement of group III mGluRs in the modulation of pain signaling in peripheral tissues.
Experimental Workflow:
Detailed Protocol:
-
Animals and Acclimatization:
-
Use adult male rats (e.g., Sprague-Dawley, 200-250g).
-
Acclimatize the animals to the testing environment and handling for several days before the experiment.
-
-
Nociceptive Testing:
-
Place the rat in a clear plastic chamber on a glass floor and allow it to acclimate for at least 30 minutes.
-
Measure the baseline paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus). Apply the heat stimulus to the plantar surface of the hind paw and record the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Administer a subcutaneous injection of this compound (e.g., 30 µM in a small volume like 10-20 µL) or vehicle into the plantar surface of the hind paw.
-
After a pre-treatment period (e.g., 15-30 minutes), inject a low concentration of capsaicin (e.g., 0.1-1 µg in 10 µL) into the same paw to induce a nociceptive response.
-
Immediately after the capsaicin injection, observe and record nociceptive behaviors such as the number of flinches and the cumulative time spent licking the injected paw for a defined period (e.g., 5-10 minutes).
-
At various time points post-capsaicin (e.g., 5, 15, 30, and 60 minutes), re-measure the paw withdrawal latency to the thermal stimulus to assess thermal hyperalgesia.
-
This technical guide provides a foundational understanding of this compound for its application in neuroscience research. The provided data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate the design and execution of future studies aimed at further unraveling the complex roles of group III metabotropic glutamate receptors in the nervous system.
References
Methodological & Application
Application Notes and Protocols for UBP 1112 Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the dissolution of UBP 1112, a selective group III metabotropic glutamate (B1630785) receptor (mGluR) antagonist, for use in a variety of in vitro experimental settings. The provided methodologies are based on established protocols to ensure reproducibility and accurate experimental outcomes. A summary of solubility data is presented, along with a step-by-step guide for the preparation of stock and working solutions. Additionally, a diagram of the canonical group III mGluR signaling pathway is included to provide context for the mechanism of action of this compound.
Introduction
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of group III mGluRs. As a selective antagonist, it is crucial for studies related to synaptic transmission, neuroprotection, and various neurological disorders. Proper dissolution and preparation of this compound are critical first steps for obtaining reliable and reproducible results in in vitro assays. This document outlines the recommended procedures for solubilizing this compound for use in cell-based assays and other in vitro systems.
Data Presentation
Quantitative data regarding the solubility of this compound is summarized in the table below. The primary recommended solvent for creating a high-concentration stock solution is an aqueous solution of sodium hydroxide (B78521) (NaOH). While direct solubility in common organic solvents like DMSO is not widely reported in primary literature for initial stock preparation, the use of an aqueous base is the documented method.
| Compound | Solvent | Maximum Concentration | Storage of Stock Solution | Source |
| This compound | 1 equivalent of 100 mM NaOH (aqueous) | 100 mM | -20°C | [1] |
Note: For in vitro experiments, particularly in cell culture, it is imperative to perform serial dilutions of the stock solution in the appropriate aqueous buffer or culture medium to achieve the final desired working concentration. The small volume of NaOH from the stock solution will be neutralized by the buffering capacity of the culture medium, but it is always recommended to check the final pH of the working solution.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound using an aqueous sodium hydroxide solution, as established in the primary literature.
Materials:
-
This compound powder
-
100 mM Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 100 mM stock solution, weigh out 25.92 mg of this compound (Molecular Weight: 259.2 g/mol ).
-
Reconstitution: Add the appropriate volume of 100 mM NaOH solution to the this compound powder to achieve a final concentration of 100 mM. For 25.92 mg of this compound, add 1 ml of 100 mM NaOH.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the 100 mM this compound stock solution to final working concentrations for use in cell culture or other in vitro experiments.
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Sterile cell culture medium or desired aqueous experimental buffer (e.g., aCSF, HBSS)
-
Sterile tubes for dilution
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired experimental buffer or medium to reach the final working concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µl of the 100 mM stock to 999 µl of medium).
-
pH Verification (Recommended): After preparing the final working solution, it is good practice to measure the pH to ensure it is within the acceptable physiological range for your experiment (typically pH 7.2-7.4 for cell culture). The buffering capacity of most cell culture media is sufficient to handle the small amount of NaOH added.
-
Application to Experiment: Use the freshly prepared working solution immediately in your in vitro assay.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway for group III metabotropic glutamate receptors, which are antagonized by this compound. Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are typically located presynaptically and are coupled to the Gi/o protein. Their activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and voltage-gated calcium channels, ultimately leading to a reduction in neurotransmitter release.
Group III mGluR signaling pathway antagonized by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using this compound in a typical in vitro cell-based experiment.
Workflow for this compound preparation and use in in vitro assays.
References
Application Notes and Protocols for Studying Kainate Receptors in Hippocampal Slices using a Selective Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors that play crucial roles in regulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2][3][4] In the hippocampus, KARs are expressed on both presynaptic and postsynaptic membranes of neurons, where they contribute to the fine-tuning of excitatory and inhibitory circuits.[5] Dysregulation of KAR signaling has been implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and mood disorders, making them a significant target for therapeutic intervention.[1][2]
These application notes provide a detailed protocol for the use of a selective kainate receptor antagonist in hippocampal slice electrophysiology. While the specific compound "UBP 1112" was not found in the scientific literature, this guide will use the well-characterized and selective GluK1 and GluK3 subunit antagonist, UBP310 , as a primary example.[6][7] Researchers using other selective KAR antagonists should adapt the concentrations and incubation times based on the specific pharmacological properties of their compound of interest.
Signaling Pathways of Kainate Receptors
Kainate receptors mediate their effects through both ionotropic and metabotropic signaling pathways.
-
Ionotropic Signaling: As ligand-gated ion channels, the binding of glutamate or kainate to the receptor leads to the opening of a central pore, allowing the influx of cations such as Na+ and Ca2+. This results in membrane depolarization and the generation of an excitatory postsynaptic potential (EPSP).
-
Metabotropic Signaling: In addition to their ion channel function, KARs can also signal through G-protein-coupled mechanisms, independent of their channel activity. This non-canonical signaling can modulate ion channels and intracellular signaling cascades, influencing neurotransmitter release and synaptic plasticity.[5]
The following diagram illustrates a simplified overview of kainate receptor signaling pathways.
Experimental Protocols
Part 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) and Sucrose-based cutting solution (see tables below for composition)
-
Recovery chamber and Recording chamber
Procedure:
-
Preparation of Solutions: Prepare the cutting and aCSF solutions in advance and saturate them with carbogen gas for at least 30 minutes prior to use. Chill the cutting solution to 2-4°C.
-
Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Slicing: Mount the brain onto the vibratome stage. Cut coronal or sagittal slices of the hippocampus at a thickness of 300-400 µm.
-
Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes. After this initial recovery period, the slices can be maintained at room temperature (22-25°C) for several hours before recording.
Part 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for whole-cell patch-clamp recordings from hippocampal neurons to study the effects of a kainate receptor antagonist.
Materials:
-
Prepared hippocampal slices
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-6 MΩ)
-
Internal pipette solution (see table below)
-
Perfusion system
-
Selective kainate receptor antagonist (e.g., UBP310)
Procedure:
-
Slice Placement: Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Neuron Identification: Using the microscope, identify a pyramidal neuron in the CA1 or CA3 region of the hippocampus.
-
Patching: Approach the selected neuron with a glass micropipette filled with internal solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) for at least 5-10 minutes to ensure a stable recording.
-
Drug Application: Apply the kainate receptor antagonist (e.g., UBP310) via the perfusion system at the desired concentration.
-
Post-Drug Recording: Record the synaptic activity in the presence of the antagonist for a sufficient period to observe its effects.
-
Washout: If required, wash out the drug by perfusing with normal aCSF and record the recovery of synaptic activity.
Experimental Workflow
The following diagram outlines the general workflow for a hippocampal slice electrophysiology experiment involving a kainate receptor antagonist.
Data Presentation
The following tables provide example compositions for the solutions used in these protocols and summarize potential quantitative data that can be obtained.
Table 1: Composition of Solutions
| Component | Sucrose-based Cutting Solution (mM) | Artificial Cerebrospinal Fluid (aCSF) (mM) | K-Gluconate Internal Solution (mM) |
| Sucrose | 210 | - | - |
| NaCl | - | 124 | - |
| KCl | 2.5 | 2.5 | - |
| NaHCO₃ | 26 | 26 | - |
| NaH₂PO₄ | 1.25 | 1.25 | - |
| MgSO₄ | 4 | 2 | - |
| CaCl₂ | 0.5 | 2 | - |
| Glucose | 10 | 10 | - |
| K-Gluconate | - | - | 135 |
| HEPES | - | - | 10 |
| Mg-ATP | - | - | 4 |
| Na-GTP | - | - | 0.3 |
| EGTA | - | - | 0.2 |
| Phosphocreatine | - | - | 10 |
Table 2: Example Quantitative Data for UBP310 Effects on Evoked EPSCs in CA1 Pyramidal Neurons
| Condition | UBP310 Concentration (µM) | EPSC Amplitude (% of Baseline) | EPSC Decay Time Constant (ms) | Paired-Pulse Ratio (PPR) |
| Baseline | 0 | 100 ± 5 | 8.2 ± 0.5 | 1.8 ± 0.1 |
| UBP310 | 1 | 95 ± 6 | 8.1 ± 0.6 | 1.8 ± 0.1 |
| UBP310 | 10 | 75 ± 8 | 8.3 ± 0.5 | 2.1 ± 0.2 |
| Washout | 0 | 92 ± 7 | 8.2 ± 0.6 | 1.9 ± 0.1 |
*Note: Data are presented as mean ± SEM. * indicates a statistically significant difference from baseline (p < 0.05). This is hypothetical data for illustrative purposes. Actual results may vary. An increase in the Paired-Pulse Ratio (PPR) is often indicative of a presynaptic site of action, suggesting a decrease in the probability of neurotransmitter release.
Conclusion
The protocols and information provided herein offer a comprehensive guide for investigating the role of kainate receptors in hippocampal function using selective antagonists. By employing these electrophysiological techniques, researchers can elucidate the specific contributions of KAR subunits to synaptic transmission and plasticity, paving the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptor agonists, antagonists and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainate receptor pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP 1112 in Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP 1112 is a selective antagonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1][2][3] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals.[4] Their activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade ultimately results in the inhibition of neurotransmitter release. This compound is a valuable pharmacological tool for investigating the physiological roles of group III mGluRs in synaptic transmission and plasticity. These application notes provide detailed protocols for the use of this compound in patch-clamp recordings.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinities and activity.
| Parameter | Value | Receptor Group | Notes | Reference |
| Kd | 5.1 μM | Group III mGluR | Apparent dissociation constant. | [1][2] |
| Kd | 488 μM | Group II mGluR | Demonstrates 96-fold selectivity for Group III over Group II. | [1][2] |
| IC50 | > 1 mM | Group I mGluR | No significant activity observed. | [2][3] |
| Activity | Little to no activity | NMDA, AMPA, Kainate Receptors | Tested at a concentration of 1 mM. | [1] |
Signaling Pathway of Group III mGluRs
Group III mGluRs are G-protein coupled receptors that mediate their effects through the inhibition of adenylyl cyclase. The binding of an agonist to the receptor activates the associated Gi/o protein, leading to the dissociation of the α and βγ subunits. The α subunit then inhibits adenylyl cyclase, reducing the production of cAMP from ATP. This reduction in cAMP levels decreases the activity of protein kinase A (PKA), which in turn modulates downstream effectors, such as voltage-gated calcium channels, leading to a decrease in neurotransmitter release.
References
- 1. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for UBP1112, a Selective mGluR7 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of UBP1112, a selective antagonist for the metabotropic glutamate (B1630785) receptor 7 (mGluR7). This document includes key data on its effective concentrations, detailed protocols for its application in research settings, and a description of the signaling pathways it modulates.
Introduction to UBP1112
UBP1112 is a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR7, a presynaptic G-protein coupled receptor that modulates neurotransmitter release. UBP1112 is a selective antagonist for group III metabotropic glutamate receptors (mGluRs), with a notable preference for this group over others.[1][2] Its utility in neuroscience research lies in its ability to selectively block mGluR7 activity, thereby allowing for the elucidation of the receptor's function in synaptic transmission and plasticity.
Quantitative Data: Effective Concentrations of UBP1112
The following table summarizes the key affinity and potency values for UBP1112, providing a guide for its effective use in in vitro and ex vivo experimental paradigms.
| Parameter | Value | Receptor/System | Notes |
| Kd | 5.1 μM | Group III mGluRs | Dissociation constant, indicating high affinity for group III mGluRs. |
| pA2 | 5.3 | (S)-AP4 induced depression of synaptic transmission | A measure of antagonist potency. |
| Selectivity | 96-fold higher affinity for group III over group II mGluRs (Kd = 488 μM) | mGluRII vs mGluRIII | Demonstrates significant selectivity for group III mGluRs. |
| Activity at other receptors | No significant activity at group I mGluRs or ionotropic glutamate receptors | mGluRI, iGluRs | Tested at concentrations up to 1 mM. |
Signaling Pathways
mGluR7 Signaling Cascade
Metabotropic glutamate receptor 7 (mGluR7) is a member of the group III mGluRs and is predominantly located on presynaptic terminals.[3][4] As a Gi/o-coupled receptor, its activation by glutamate initiates a signaling cascade that primarily serves to inhibit neurotransmitter release.[4][5][6] The key steps in this pathway are:
-
Glutamate Binding: Glutamate binds to the extracellular domain of the mGluR7 receptor.
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This includes the inhibition of presynaptic N-type and P/Q-type voltage-gated calcium channels (Cav2.2 and Cav2.1), which reduces calcium influx and consequently neurotransmitter release.[3] Additionally, Gβγ can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7]
-
Interaction with other proteins: The intracellular C-terminal domain of mGluR7 can interact with other proteins such as calmodulin (CaM) and protein interacting with C kinase 1 (PICK1), which can further modulate receptor function and signaling.
UBP1112, as a competitive antagonist, blocks the initial step of this cascade by preventing glutamate from binding to the mGluR7 receptor. This, in turn, prevents the activation of the Gi/o protein and the subsequent downstream signaling events, effectively disinhibiting neurotransmitter release.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 3. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Application Notes and Protocols for UBP 1112 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. Kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors, are implicated in the modulation of synaptic transmission and plasticity, including LTP. UBP 1112, and its closely related analogue UBP310, are selective antagonists of KARs, particularly those containing the GluK1 subunit. This document provides detailed application notes and protocols for the use of this compound in LTP studies, enabling researchers to investigate the specific role of KARs in synaptic plasticity.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. By blocking these receptors, this compound prevents the influx of ions and the initiation of downstream signaling cascades that are triggered by the binding of glutamate. In the context of LTP, kainate receptors can contribute to postsynaptic depolarization and calcium influx, which are critical for the induction of synaptic potentiation. Therefore, this compound can be utilized as a pharmacological tool to dissect the contribution of KARs to LTP induction and maintenance. UBP310 has been shown to be a potent antagonist of GluK1-containing KARs.[1] It also blocks recombinant homomeric GluK3 receptors.
Data Presentation
The following tables summarize the quantitative data for this compound (UBP310) from various studies.
| Parameter | Value | Cell Type/Tissue | Comments | Reference |
| IC50 | 130 nM | Recombinant GluK1 receptors | --- | |
| IC50 | ~250 nM | Mossy fiber-CA3 synapses | For blockade of KAR-Excitatory Postsynaptic Currents (EPSCs) | [2] |
| Effective Concentration | 3 µM | Hippocampal slices (GluK1 and GluK3 knockout mice) | Effective at blocking KAR-EPSCs | [2][3] |
| Effective Concentration | 10 µM | Cultured hippocampal neurons | Used to block KAR-evoked loss of surface AMPA receptors in KAR-LTD studies. | [4][5] |
| Selectivity | 12,700-fold for GluK1 over GluK2 | Recombinant receptors | --- |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for kainate receptor-mediated effects on synaptic plasticity and the point of intervention for this compound.
Caption: this compound blocks Kainate Receptor signaling in LTP.
Experimental Protocols
Protocol 1: Inhibition of LTP in Acute Hippocampal Slices
This protocol details the steps to assess the inhibitory effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound (or UBP310)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber (submerged or interface)
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., P15-P30 rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. A concentration range of 250 nM to 10 µM is recommended based on available data.
-
Switch the perfusion to aCSF containing this compound and allow it to equilibrate for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the expression of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of potentiation in the presence of this compound to a control group (vehicle-treated slices). The percentage of LTP inhibition can be calculated as: (1 - (LTP_UBP1112 / LTP_control)) * 100.
-
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on LTP.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in an experiment designed to test the role of GluK1-containing kainate receptors in LTP.
Caption: Logical framework for testing this compound's role in LTP.
Troubleshooting and Considerations
-
Solubility: this compound may have limited solubility in aqueous solutions. Prepare a concentrated stock solution in DMSO and then dilute to the final concentration in aCSF. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all experimental groups, including the vehicle control.
-
Specificity: While this compound is highly selective for GluK1-containing receptors, it is good practice to confirm that the observed effects are not due to off-target actions. This can be done by using other KAR antagonists with different selectivity profiles or by using knockout animals if available.
-
LTP Induction Protocol: The effectiveness of LTP induction can vary between preparations. It may be necessary to optimize the HFS protocol (e.g., number of trains, frequency) to obtain robust and reliable LTP in your specific setup.
-
Data Interpretation: A reduction in LTP by this compound suggests an involvement of KARs in the induction or expression of LTP. However, it does not exclude the contribution of other mechanisms, such as those mediated by NMDA receptors. To further dissect the pathways, experiments can be performed in the presence of specific NMDA receptor antagonists.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of kainate receptors in the complex mechanisms of long-term potentiation.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Long-Term Depression (LTD) with UBP1112: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term depression (LTD) is a crucial form of synaptic plasticity characterized by a persistent, activity-dependent reduction in the efficacy of neuronal synapses.[1] This process, the functional opposite of long-term potentiation (LTP), is vital for neural circuit refinement, learning, and memory.[1][2] Metabotropic glutamate (B1630785) receptors (mGluRs), particularly the Group III subtypes (mGluR4, 6, 7, and 8), have emerged as key modulators of synaptic plasticity.[3][4] These receptors are typically located presynaptically and their activation generally leads to a decrease in neurotransmitter release.[4][5]
UBP1112 is a selective antagonist for Group III mGluRs, exhibiting a Kd of 5.1 μM. It shows a 96-fold higher affinity for Group III over Group II mGluRs and has no significant activity at Group I mGluRs or ionotropic glutamate receptors (NMDA, AMPA, and kainate). This selectivity makes UBP1112 a valuable pharmacological tool to investigate the specific roles of Group III mGluRs in complex neuronal processes like LTD.
This document provides detailed application notes and protocols for utilizing UBP1112 to investigate LTD, drawing upon established methodologies for studying synaptic plasticity.
Data Presentation
While specific quantitative data on UBP1112's effect on LTD is not yet widely published, we can present expected outcomes based on the known role of Group III mGluRs in LTD. Antagonism of Group III mGluRs has been shown to impair LTD in the hippocampal CA1 region.[6] Therefore, application of UBP1112 is expected to reduce or block the induction of LTD.
Table 1: Expected Effect of UBP1112 on LTD Induction
| Experimental Condition | Expected Change in Field Excitatory Postsynaptic Potential (fEPSP) Slope | Rationale |
| Control (LTD induction protocol) | Significant decrease (~20-30%) | Low-frequency stimulation (LFS) induces LTD. |
| UBP1112 + LTD induction protocol | No significant change or attenuated decrease | UBP1112 blocks Group III mGluRs, which are required for LTD induction. |
| Vehicle + LTD induction protocol | Significant decrease (~20-30%) | Vehicle control should not interfere with LTD. |
Experimental Protocols
The following protocols are adapted from established methods for inducing and recording LTD in hippocampal slices.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction: Anesthetize a young adult rat (e.g., P21-P35) with an appropriate anesthetic (e.g., isoflurane) and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Slicing: Trim the brain to isolate the hippocampus. Mount the hippocampus on the stage of a vibrating microtome (vibratome) and cut 300-400 µm thick transverse slices in ice-cold, oxygenated aCSF.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes. Subsequently, maintain the slices at room temperature (22-25°C) for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording and LTD Induction
-
Slice Placement: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Electrode Placement: Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stimulate the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) with an intensity that evokes 40-50% of the maximal fEPSP response. Record a stable baseline for at least 20-30 minutes.
-
UBP1112 Application: For the experimental group, bath-apply UBP1112 (e.g., 10-50 µM) for a pre-incubation period of 20-30 minutes before LTD induction. For the control group, apply the vehicle solution.
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.[7]
-
Post-Induction Recording: Following the LFS protocol, resume baseline stimulation (0.05 Hz) and record the fEPSP slope for at least 60 minutes to assess the induction and maintenance of LTD.
Visualization of Pathways and Workflows
Signaling Pathway of Group III mGluR-dependent LTD
Caption: Proposed signaling pathway for Group III mGluR-dependent LTD and the inhibitory action of UBP1112.
Experimental Workflow for Investigating LTD with UBP1112
Caption: Experimental workflow for investigating the effect of UBP1112 on long-term depression (LTD).
Discussion and Expected Outcomes
The activation of presynaptic Group III mGluRs by glutamate is thought to be a key step in the induction of some forms of LTD. This activation leads to the inhibition of adenylyl cyclase via a Gi/o protein, resulting in decreased cAMP levels and reduced protein kinase A (PKA) activity. This cascade ultimately suppresses presynaptic neurotransmitter release. By applying UBP1112, a selective antagonist of these receptors, this signaling pathway is blocked. Consequently, the presynaptic mechanisms contributing to LTD induction are inhibited, which is expected to prevent or significantly reduce the expression of LTD.
The experimental design outlined above allows for a direct comparison between control conditions, where LTD is readily induced, and conditions where Group III mGluRs are pharmacologically blocked by UBP1112. A significant difference in the magnitude of depression of the fEPSP slope between the UBP1112-treated and control groups would provide strong evidence for the essential role of Group III mGluRs in the induction of this form of synaptic plasticity.
These protocols and the accompanying information provide a solid foundation for researchers to effectively utilize UBP1112 as a tool to dissect the molecular mechanisms underlying long-term depression. The high selectivity of UBP1112 makes it an excellent choice for elucidating the specific contribution of Group III mGluRs to synaptic plasticity, which is of great interest for both basic neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of group III metabotropic glutamate receptors results in impairment of LTD but not LTP in the hippocampal CA1 region, and prevents long-term spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
UBP 1112: A Tool for Investigating Synaptic Plasticity in the Hippocampus
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Two of the most extensively studied forms of synaptic plasticity in the hippocampus are long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, and long-term depression (LTD), a persistent reduction in synaptic strength. The modulation of these processes is a key area of research in neuroscience and a target for the development of therapeutics for neurological and psychiatric disorders. UBP 1112 is a selective antagonist of group III metabotropic glutamate (B1630785) receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release and neuronal excitability. This document provides detailed application notes and protocols for the use of this compound in studying synaptic plasticity in the hippocampus, with a particular focus on its ability to unmask LTP in otherwise resistant synaptic pathways.
Mechanism of Action
This compound acts as a selective antagonist for group III mGluRs. These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins. Activation of group III mGluRs generally leads to a decrease in neurotransmitter release. By blocking these receptors, this compound can enhance neurotransmitter release and modulate synaptic plasticity.
A notable application of this compound is in the hippocampal CA2 region. The Schaffer collateral (SC) to CA2 synapses are characteristically resistant to the induction of LTP. However, pharmacological inhibition of group III mGluRs with this compound has been shown to enable the induction of a robust, NMDA receptor-dependent and protein synthesis-dependent LTP at these synapses[1][2]. This suggests that group III mGluRs act as a gate, limiting plasticity at SC-CA2 synapses.
Data Presentation
The following table summarizes quantitative data for the use of this compound and a comparable group III mGluR antagonist, (RS)-CPPG, in facilitating LTP induction in the hippocampal CA2 region.
| Compound | Target | Concentration | Effect on SC-CA2 Synapses | Reference |
| This compound | Group III mGluRs | 15 µM | Enables induction of late-phase LTP (lasting at least 4 hours) | [1] |
| (RS)-CPPG | Group III mGluRs | 1 µM | Enables induction of late-phase LTP (lasting at least 4 hours) | [1] |
Experimental Protocols
This section provides a detailed protocol for inducing LTP in the Schaffer collateral-CA2 pathway of rat hippocampal slices using this compound, based on the methodology described by Dasgupta et al., 2020[1].
Preparation of Acute Hippocampal Slices
-
Animals: Male Wistar rats (6-8 weeks old).
-
Anesthesia: Isoflurane inhalation followed by decapitation.
-
Dissection: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 1 MgSO4, 26 NaHCO3, 10 D-glucose, and 2 CaCl2.
-
Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to a submerged recovery chamber containing oxygenated aCSF at 32°C for at least 1 hour before recording.
Electrophysiological Recording
-
Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the stratum radiatum of the CA3 region to activate Schaffer collateral afferents, and a recording electrode in the stratum radiatum of the CA2 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 30 minutes at a stimulation frequency of 0.033 Hz. The stimulation intensity should be set to elicit 40-50% of the maximal fEPSP slope.
LTP Induction with this compound
-
After establishing a stable baseline, bath-apply 15 µM this compound for a total of 60 minutes.
-
Thirty minutes into the this compound application, deliver a strong tetanization (STET) protocol to the Schaffer collateral pathway. The STET protocol consists of three trains of 100 pulses at 100 Hz, with an inter-train interval of 10 seconds.
-
Continue recording the fEPSP for at least 4 hours after the tetanization to observe the induction and maintenance of late-phase LTP.
Control Experiments
-
To confirm that the induced LTP is NMDA receptor-dependent, co-apply the NMDA receptor antagonist D-AP5 (50 µM) with this compound.
-
To verify the requirement of protein synthesis for late-LTP, co-apply a protein synthesis inhibitor such as anisomycin (B549157) (25 µM) or emetine (B1671215) (20 µM) with this compound.
Signaling Pathways and Visualizations
The induction of LTP at SC-CA2 synapses by blocking group III mGluRs with this compound involves the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Signaling pathway for this compound-mediated LTP induction.
The following diagram illustrates the experimental workflow for inducing LTP at hippocampal SC-CA2 synapses using this compound.
Caption: Experimental workflow for this compound-mediated LTP induction.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippocampal Long-Term Potentiation Is Supported by Presynaptic and Postsynaptic Tyrosine Receptor Kinase B-Mediated Phospholipase Cγ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kainate Receptor Antagonists in Animal Models of Neuropathic Pain
A Note on UBP 1112: Initial literature searches for "this compound" in the context of neuropathic pain yielded ambiguous results, with some sources identifying it as a Group III metabotropic glutamate (B1630785) receptor antagonist and a lack of specific studies in neuropathic pain models under this name. However, extensive research highlights the significant role of kainate receptor antagonists, particularly selective antagonists of the GluK1 subunit, in mitigating neuropathic pain. This document will focus on the application of selective GluK1 antagonists, using data from compounds like MSVIII-19, as a comprehensive guide for researchers in this field.
Introduction
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. Glutamate, the primary excitatory neurotransmitter, plays a crucial role in the transmission of pain signals in both the peripheral and central nervous systems.[1][2] Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, are expressed in key areas of pain pathways, including the dorsal root ganglion and the spinal cord.[3] Emerging evidence suggests that KARs, particularly those containing the GluK1 subunit, are implicated in the mechanisms of central sensitization, a key component of neuropathic pain.[1][4] Antagonism of GluK1-containing receptors presents a promising therapeutic strategy for the alleviation of neuropathic pain.[5][6]
Data Presentation: Efficacy of GluK1 Antagonists in Neuropathic Pain Models
The following table summarizes the quantitative data from a key study on the effect of the selective GluK1 antagonist, MSVIII-19, in the Chronic Constriction Injury (CCI) model of neuropathic pain in mice.
| Compound | Animal Model | Pain Modality | Administration Route | Dose | Outcome | Reference |
| MSVIII-19 | Chronic Constriction Injury (CCI) in mice | Thermal Hyperalgesia | Intrathecal (i.t.) | 0.5 nmol | Significant reduction in thermal hyperalgesia | [5] |
| MSVIII-19 | Chronic Constriction Injury (CCI) in mice | Mechanical Hypersensitivity | Intrathecal (i.t.) | 0.5 nmol | Significant reduction in mechanical hypersensitivity | [5] |
Experimental Protocols
This protocol describes the surgical procedure to induce neuropathic pain by creating a chronic constriction injury of the sciatic nerve in mice.
Materials:
-
Male Swiss Webster mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Chromic gut sutures (e.g., 4-0 or 5-0)
-
Warming pad
-
Antiseptic solution and sterile swabs
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (or another appropriate anesthetic). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse on a warming pad to maintain body temperature throughout the surgery.
-
Shave the fur on the lateral surface of the mid-thigh of the desired hind limb.
-
Clean the surgical area with an antiseptic solution.
-
Make a small incision through the skin and fascia overlying the sciatic nerve.
-
Gently dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of chromic gut suture around the nerve. The spacing between the ligatures should be approximately 1 mm.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb. The goal is to constrict the nerve without arresting epineural blood flow.
-
Close the muscle layer and skin with appropriate sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for a period of several days (typically 7-14 days) for the neuropathic pain phenotype to develop before behavioral testing.
This protocol details the procedure for administering compounds directly into the cerebrospinal fluid in the lumbar region of the spinal cord.
Materials:
-
Anesthetized mouse (from the CCI model)
-
Hamilton syringe with a 30-gauge needle
-
Test compound (e.g., MSVIII-19) dissolved in a sterile vehicle (e.g., saline)
-
Positioning device (e.g., a 15 mL conical tube) to hold the mouse in the correct posture
Procedure:
-
Anesthetize the mouse with a short-acting anesthetic like isoflurane.
-
Position the mouse by gently flexing its spine; placing the mouse over a conical tube can help in achieving the correct curvature.
-
Identify the injection site, which is typically between the L4 and L5 vertebrae. This can be located by palpating the iliac crests.
-
Carefully insert the 30-gauge needle into the intervertebral space. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.
-
Slowly inject the desired volume (typically 5-10 µL) of the compound solution.
-
Withdraw the needle and allow the mouse to recover from anesthesia on a warming pad.
-
Behavioral testing is typically performed 15-30 minutes after the injection.
a) Assessment of Mechanical Allodynia (von Frey Test):
-
Place the mouse in an elevated mesh-bottomed cage and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
b) Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Place the mouse in a plexiglass chamber on a glass floor.
-
Allow the mouse to acclimate to the testing environment.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of GluK1 antagonists in neuropathic pain and a typical experimental workflow.
Caption: Proposed mechanism of GluK1 antagonists in neuropathic pain.
Caption: Experimental workflow for testing GluK1 antagonists.
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamatergic Systems in Neuropathic Pain and Emerging Non-opioid Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Central Sensitization: A Generator of Pain Hypersensitivity by Central Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of MSVIII-19, a functional antagonist of the GluK1 kainate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP1112 in Spinal Cord Injury Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and neuronal apoptosis, which significantly contribute to tissue damage and functional deficits. Glutamate-mediated excitotoxicity, driven by excessive activation of glutamate (B1630785) receptors, is a key player in this secondary injury cascade. Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in these pathological processes. UBP1112, as a selective antagonist for the GluK1 subunit of the kainate receptor, presents a promising therapeutic agent for mitigating secondary injury and promoting neuroprotection following SCI. By selectively blocking GluK1-containing kainate receptors, UBP1112 is hypothesized to reduce neuronal hyperexcitability, decrease inflammatory responses, and inhibit apoptotic cell death, ultimately leading to improved functional outcomes.
Hypothesized Mechanism of Action in Spinal Cord Injury
Following traumatic SCI, excessive glutamate release leads to overstimulation of kainate receptors on neurons and glial cells. The activation of GluK1-containing receptors is thought to contribute to calcium influx, triggering downstream pathways that result in neuronal damage and death. UBP1112 is proposed to exert its neuroprotective effects by competitively binding to and inhibiting GluK1-containing kainate receptors. This antagonism is expected to attenuate the detrimental effects of excessive glutamate, thereby reducing excitotoxicity, subsequent neuroinflammation, and apoptosis in the injured spinal cord.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data summarizing the expected outcomes of UBP1112 treatment in a rodent model of SCI.
Table 1: Behavioral Outcomes (Basso, Beattie, Bresnahan - BBB Score)
| Treatment Group | Week 1 | Week 2 | Week 4 | Week 6 |
| Sham | 21.0 ± 0.0 | 21.0 ± 0.0 | 21.0 ± 0.0 | 21.0 ± 0.0 |
| SCI + Vehicle | 4.5 ± 0.8 | 6.2 ± 1.1 | 8.5 ± 1.5 | 9.8 ± 1.3 |
| SCI + UBP1112 (Low Dose) | 6.1 ± 0.9 | 8.3 ± 1.2 | 11.2 ± 1.4 | 12.5 ± 1.6 |
| SCI + UBP1112 (High Dose) | 7.5 ± 1.0 | 10.1 ± 1.3 | 13.8 ± 1.7 | 15.2 ± 1.8 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to SCI + Vehicle. |
Table 2: Histological and Molecular Outcomes at Week 6 Post-SCI
| Treatment Group | Lesion Volume (mm³) | Neuronal Survival (%) | Caspase-3 Activity (fold change) | TNF-α Expression (pg/mg tissue) |
| Sham | 0.0 ± 0.0 | 100.0 ± 0.0 | 1.0 ± 0.0 | 15.2 ± 3.1 |
| SCI + Vehicle | 8.2 ± 1.1 | 35.4 ± 5.2 | 4.8 ± 0.7 | 85.6 ± 10.3 |
| SCI + UBP1112 (Low Dose) | 6.1 ± 0.9 | 52.1 ± 6.8 | 3.1 ± 0.5 | 58.3 ± 8.7 |
| SCI + UBP1112 (High Dose) | 4.5 ± 0.7 | 68.7 ± 7.5 | 2.2 ± 0.4 | 35.1 ± 7.2 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to SCI + Vehicle. |
Experimental Protocols
The following are detailed protocols for a proposed study investigating the efficacy of UBP1112 in a rat model of contusive SCI.
Animal Model and Surgical Procedure
-
Animals: Adult female Sprague-Dawley rats (250-300g) will be used. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia and Analgesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Administer a pre-operative analgesic (e.g., buprenorphine).
-
Surgical Procedure:
-
Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline incision and expose the vertebral column.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 200 kdyn).
-
Sham-operated animals will undergo laminectomy without the contusion injury.
-
Suture the muscle layers and close the skin incision.
-
-
Post-operative Care:
-
Administer post-operative analgesics for at least 3 days.
-
Provide manual bladder expression twice daily until bladder function returns.
-
Monitor for signs of infection or distress.
-
Drug Administration Protocol
-
UBP1112 Preparation: Dissolve UBP1112 in a suitable vehicle (e.g., saline or DMSO, followed by dilution in saline).
-
Administration:
-
Administer the first dose of UBP1112 or vehicle intraperitoneally (i.p.) within 1 hour post-SCI.
-
Continue daily i.p. injections for a specified duration (e.g., 7 or 14 days).
-
Example treatment groups:
-
Sham + Vehicle
-
SCI + Vehicle
-
SCI + UBP1112 (e.g., 1 mg/kg)
-
SCI + UBP1112 (e.g., 10 mg/kg)
-
-
Behavioral Assessment: Locomotor Function
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale:
-
Assess hindlimb locomotor function in an open field.
-
Two independent, blinded observers should score the animals.
-
Testing should be performed at baseline (pre-surgery) and at regular intervals post-SCI (e.g., weekly for 6 weeks).
-
Histological and Immunohistochemical Analysis
-
Tissue Collection and Preparation:
-
At the study endpoint (e.g., 6 weeks post-SCI), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord segment centered at the lesion site.
-
Post-fix the tissue and cryoprotect in sucrose (B13894) solution.
-
Section the spinal cord tissue on a cryostat.
-
-
Staining and Analysis:
-
Lesion Volume: Use a stain such as Luxol Fast Blue with Cresyl Violet to delineate the lesion cavity and spared white matter.
-
Neuronal Survival: Perform immunohistochemistry for neuronal markers (e.g., NeuN) to quantify surviving neurons in the vicinity of the lesion.
-
Apoptosis: Use TUNEL staining or immunohistochemistry for cleaved caspase-3 to assess apoptotic cell death.
-
Neuroinflammation: Perform immunohistochemistry for markers of microglial/macrophage activation (e.g., Iba1) and pro-inflammatory cytokines (e.g., TNF-α).
-
Molecular Analysis
-
Tissue Collection: At a specified time point (e.g., 7 days post-SCI), euthanize animals and rapidly dissect the spinal cord tissue at the lesion epicenter.
-
Western Blot or ELISA: Homogenize the tissue and perform Western blot analysis to quantify protein levels of apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3) or an ELISA to measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-1β).
Conclusion
The selective GluK1 antagonist UBP1112 holds significant potential as a neuroprotective agent in the treatment of spinal cord injury. The proposed application notes and protocols provide a framework for investigating its efficacy in preclinical models. By targeting glutamate-mediated excitotoxicity, UBP1112 may offer a valuable therapeutic strategy to mitigate secondary injury and improve functional recovery following SCI. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic window and optimal dosing for UBP1112 in the context of traumatic spinal cord injury.
Application Notes and Protocols for UBP 1112 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a cornerstone of behavioral neuroscience, providing a robust model to study the mechanisms of learning, memory, and anxiety disorders. This paradigm involves the association of a neutral conditioned stimulus (CS) with an aversive unconditioned stimulus (US), leading to the expression of a conditioned fear response (CR) to the CS alone. The amygdala, a key brain region in the fear circuitry, plays a pivotal role in the acquisition, consolidation, and expression of fear memories.
Glutamatergic signaling within the amygdala is critical for the synaptic plasticity underlying fear learning. Kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors, are implicated in modulating neuronal excitability and synaptic transmission. Specifically, the GluK1 subunit of the kainate receptor is highly expressed in the amygdala and has been identified as a potential therapeutic target for conditions involving aberrant fear or anxiety.
UBP 1112 is a selective antagonist of the GluK1-containing kainate receptors. While direct studies detailing the use of this compound in fear conditioning paradigms are limited in the currently available scientific literature, this document provides a comprehensive overview of the role of GluK1 in fear conditioning and presents a hypothetical framework for investigating the effects of this compound based on established protocols and the known function of its target.
The Role of GluK1 Receptors in Fear Conditioning
Kainate receptors containing the GluK1 subunit are strategically positioned to modulate fear circuitry. They are found on both principal neurons and interneurons within the basolateral amygdala (BLA), a critical site for the convergence of CS and US information and the induction of synaptic plasticity that underlies fear memory formation.
Key Functions of GluK1 in the Amygdala:
-
Modulation of Neuronal Excitability: Activation of GluK1 receptors can lead to the depolarization of neurons, thereby influencing their firing rates and contribution to the fear memory trace.
-
Regulation of Neurotransmitter Release: Presynaptic GluK1 receptors can modulate the release of both glutamate (excitatory) and GABA (inhibitory) neurotransmitters. This dual role allows for fine-tuning of the excitatory/inhibitory balance within the amygdala, which is crucial for the precise encoding and expression of fear memories.[1]
-
Synaptic Plasticity: GluK1 receptors are involved in forms of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[1] By influencing synaptic strength, GluK1 receptors can directly impact the formation and stability of fear memories.
Hypothetical Application of this compound in Fear Conditioning
Based on the known function of GluK1 receptors, the selective antagonist this compound is hypothesized to modulate fear memory by attenuating the activity of GluK1-containing kainate receptors. This could lead to a reduction in the acquisition, consolidation, or expression of conditioned fear.
Diagram: Hypothesized Signaling Pathway of this compound Action
Caption: Hypothesized action of this compound on GluK1 signaling.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the effects of this compound on different phases of fear conditioning. These protocols are based on standard procedures reported in the literature.[2][3][4]
Protocol 1: Effect of this compound on Fear Memory Acquisition
Objective: To determine if systemic or intra-amygdala administration of this compound prior to fear conditioning impairs the acquisition of fear memory.
Materials:
-
Adult male C57BL/6J mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., saline or DMSO solution)
-
Fear conditioning apparatus (with grid floor for footshock delivery)
-
Sound-attenuating chambers
-
Video recording and analysis software for freezing behavior
Procedure:
-
Habituation: Handle mice for 2-3 minutes daily for 3 days prior to the experiment to reduce stress.
-
Drug Administration:
-
Systemic: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the conditioning session.
-
Intra-amygdala: Surgically implant cannulae targeting the BLA. Infuse this compound (e.g., 0.5 µg in 0.5 µL per side) or vehicle 15 minutes before conditioning.
-
-
Fear Conditioning:
-
Place the mouse in the conditioning chamber and allow a 3-minute habituation period.
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz, 30 seconds).
-
Co-terminating with the end of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA, 2 seconds).
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval (ITI) of 1-2 minutes.
-
Record freezing behavior throughout the session.
-
-
Memory Testing (Contextual): 24 hours after conditioning, place the mouse back into the same chamber for 5 minutes without any CS or US presentation. Record freezing behavior.
-
Memory Testing (Cued): 48 hours after conditioning, place the mouse in a novel context (different shape, flooring, and odor). After a 3-minute habituation period, present the CS (tone) for 3 minutes. Record freezing behavior.
-
Data Analysis: Quantify the percentage of time spent freezing during the conditioning and testing sessions. Compare the freezing levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Diagram: Experimental Workflow for Fear Acquisition Study
Caption: Workflow for assessing this compound's effect on fear acquisition.
Protocol 2: Effect of this compound on Fear Memory Consolidation
Objective: To determine if this compound administered immediately after fear conditioning impairs the consolidation of fear memory.
Procedure:
-
Habituation and Fear Conditioning: Follow steps 1 and 3 from Protocol 1.
-
Drug Administration: Immediately after the conditioning session (within 10 minutes), administer this compound or vehicle systemically or directly into the BLA as described in Protocol 1.
-
Memory Testing: Conduct contextual and cued fear memory tests 24 and 48 hours after conditioning, respectively, as described in Protocol 1.
-
Data Analysis: Compare freezing levels between groups to assess the effect of post-training this compound administration on memory consolidation.
Protocol 3: Effect of this compound on Fear Memory Extinction
Objective: To determine if this compound facilitates the extinction of a previously acquired fear memory.
Procedure:
-
Habituation and Fear Conditioning: Follow steps 1 and 3 from Protocol 1.
-
Extinction Training: 24 hours after conditioning, place the mice in a novel context. Administer this compound or vehicle 30 minutes before the extinction session.
-
Present the CS (tone) repeatedly (e.g., 20-30 times) without the US. Record freezing behavior to measure within-session extinction.
-
Extinction Recall: 24 hours after the extinction session, place the mice back in the extinction context and present the CS (e.g., 3-5 times). Record freezing to assess the recall of extinction memory.
-
Data Analysis: Compare the rate of freezing reduction during extinction training and the level of freezing during the extinction recall test between the this compound and vehicle groups.
Data Presentation
As no specific quantitative data for this compound in fear conditioning is available, the following tables are templates for how such data could be structured.
Table 1: Hypothetical Effect of this compound on Fear Acquisition
| Treatment Group | N | % Freezing during Conditioning (Mean ± SEM) | % Freezing in Context Test (Mean ± SEM) | % Freezing in Cue Test (Mean ± SEM) |
| Vehicle | 10 | 55 ± 5.2 | 60 ± 6.1 | 50 ± 4.8 |
| This compound (1 mg/kg) | 10 | 48 ± 4.9 | 52 ± 5.5 | 45 ± 5.1 |
| This compound (5 mg/kg) | 10 | 35 ± 4.1 | 40 ± 4.7 | 30 ± 3.9 |
| This compound (10 mg/kg) | 10 | 20 ± 3.5 | 25 ± 3.8** | 18 ± 3.2*** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle |
Table 2: Hypothetical Effect of this compound on Fear Extinction
| Treatment Group | N | % Freezing - First 5 Extinction Trials (Mean ± SEM) | % Freezing - Last 5 Extinction Trials (Mean ± SEM) | % Freezing during Extinction Recall (Mean ± SEM) |
| Vehicle | 10 | 65 ± 5.8 | 30 ± 4.2 | 40 ± 5.1 |
| This compound (5 mg/kg) | 10 | 62 ± 6.1 | 15 ± 3.1 | 25 ± 4.3 |
| *p < 0.05 compared to Vehicle |
Conclusion
While direct experimental evidence is currently lacking, the known role of GluK1 receptors in the amygdala provides a strong rationale for investigating this compound as a modulator of fear memory. The protocols outlined in this document offer a systematic approach for researchers to explore the potential therapeutic applications of this compound in fear and anxiety-related disorders. Future studies are warranted to elucidate the precise effects and mechanisms of action of this compound in fear conditioning paradigms.
References
Application Notes and Protocols for Preparing UBP 1112 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP 1112 is a selective antagonist of group III metabotropic glutamate (B1630785) (mGlu) receptors. These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Group III mGlu receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located on presynaptic terminals and their activation leads to an inhibition of neurotransmitter release. This compound, by blocking these receptors, can be a valuable tool for studying the physiological and pathological roles of group III mGlu receptors in the central nervous system.
This document provides detailed protocols for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO), a common aprotic solvent used for dissolving a wide range of organic molecules.
Data Presentation
A summary of the key quantitative data for this compound and DMSO is provided in the table below for easy reference.
| Property | This compound | DMSO (Dimethyl Sulfoxide) |
| Molecular Weight | 259.2 g/mol | 78.13 g/mol |
| Molecular Formula | C₁₀H₁₄NO₅P | C₂H₆OS |
| Purity | ≥99% (recommended) | ≥99.9% (anhydrous, sterile-filtered) |
| Appearance | White to off-white solid | Clear, colorless liquid |
| Solubility in DMSO | To be determined experimentally | Miscible with water and organic solvents |
| Storage (Solid) | Store at -20°C, desiccated | Room temperature |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C | Room temperature |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The final concentration may need to be adjusted based on the experimentally determined solubility.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 2.592 mg of this compound powder into the tube.
-
Calculation: To prepare a 10 mM solution, you need 0.01 moles per liter. For 1 mL (0.001 L), you need 0.00001 moles.
-
Mass = Moles × Molecular Weight = 0.00001 mol × 259.2 g/mol = 0.002592 g = 2.592 mg.
-
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the Compound: Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming (up to 37°C) or sonication in a water bath for 5-10 minutes may be required. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When needed, thaw a single aliquot at room temperature and use it for your experiment. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Maximum Solubility of this compound in DMSO
If the desired concentration is higher than 10 mM or if solubility issues are encountered, it is recommended to determine the maximum solubility of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
A series of sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
Centrifuge
Procedure:
-
Prepare a Saturated Solution: Add a small, excess amount of this compound (e.g., 5-10 mg) to a known volume of DMSO (e.g., 100 µL) in a sterile microcentrifuge tube.
-
Facilitate Dissolution: Vortex the mixture vigorously for 5-10 minutes. Gentle warming or sonication can be used to aid dissolution.
-
Equilibrate: Allow the mixture to equilibrate at room temperature for at least one hour to ensure that the solution is saturated.
-
Separate Undissolved Solid: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved solid.
-
Collect Supernatant: Carefully collect the clear supernatant without disturbing the pellet. This supernatant is a saturated solution of this compound in DMSO.
-
Determine Concentration: The concentration of this compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or by carefully evaporating the solvent from a known volume of the supernatant and weighing the remaining solid.
Mandatory Visualizations
Signaling Pathway of Group III mGlu Receptors
The following diagram illustrates the canonical signaling pathway of group III metabotropic glutamate receptors, which are antagonized by this compound.
Application Notes and Protocols for UBP 1112 in Artificial Cerebrospinal Fluid (aCSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP 1112, also known as (RS)-α-Methyl-3-methyl-4-phosphonophenylglycine, is a potent and selective antagonist of group III metabotropic glutamate (B1630785) receptors (mGluRs).[1][2] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located presynaptically and are coupled to Gi/o proteins.[3][4][5] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and modulation of neurotransmitter release.[4][5][6] this compound's antagonistic action makes it a valuable pharmacological tool for investigating the physiological roles of group III mGluRs in synaptic transmission and plasticity. These notes provide detailed information on the working concentration of this compound in artificial cerebrospinal fluid (aCSF), protocols for its use in electrophysiological studies, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on in vitro studies. This data is crucial for designing experiments to investigate the antagonism of group III mGluRs.
| Parameter | Value | Species | Preparation | Method | Reference |
| Apparent KD | 5.1 ± 0.3 µM | Neonatal Rat | Spinal Cord | Electrophysiology (Antagonism of (S)-AP4) | [2] |
| pA2 | 5.3 | Neonatal Rat | Spinal Cord | Schild Analysis (Antagonism of (S)-AP4) | [2] |
| Selectivity | 96-fold for group III (Kd=5.1 µM) over group II (Kd=488 µM) | Not Specified | Not Specified | Radioligand Binding | [1] |
| Effective Concentration | 100 µM | Rat | Hippocampal Slices | Electrophysiology (LTP Induction) | [7] |
Signaling Pathway
Group III mGluRs are Gi/o protein-coupled receptors that play a significant role in modulating neuronal excitability. Upon activation by glutamate, these presynaptic receptors initiate a signaling cascade that leads to the inhibition of neurotransmitter release. This compound blocks this pathway by preventing the binding of glutamate to the receptor. The diagram below illustrates the canonical signaling pathway of group III mGluRs and the point of inhibition by this compound.
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (aCSF)
aCSF is used to maintain the viability of brain tissue in vitro by providing a physiological ionic environment, buffered pH, and oxygenation.
Materials:
-
NaCl
-
KCl
-
NaH2PO4
-
NaHCO3
-
MgCl2
-
CaCl2
-
D-glucose
-
High-purity water (e.g., Milli-Q)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Stock Solutions (10x): It is often convenient to prepare concentrated stock solutions.
| Compound | 10x Concentration (mM) | Amount for 1L (g) |
| NaCl | 1240 | 72.46 |
| KCl | 50 | 3.73 |
| NaH2PO4 | 12.5 | 1.50 |
| MgCl2 | 10 | 0.95 |
| CaCl2 | 20 | 2.22 |
Protocol:
-
To prepare 1 liter of working aCSF, add 100 mL of each 10x stock solution to approximately 700 mL of high-purity water.
-
Add 2.18 g of NaHCO3 (final concentration 26 mM) and 1.8 g of D-glucose (final concentration 10 mM).
-
Bring the final volume to 1 liter with high-purity water.
-
Continuously bubble the aCSF with carbogen gas for at least 15-20 minutes before use. This is critical for oxygenation and to maintain the pH between 7.3 and 7.4.[8]
-
The osmolarity should be adjusted to 300-310 mOsm.
Brain Slice Electrophysiology with this compound
This protocol outlines a general procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of this compound on synaptic transmission.
Materials:
-
Prepared aCSF (chilled to 2-4°C for slicing, and at room temperature or 32-34°C for recording)
-
This compound
-
Vibratome
-
Dissection tools
-
Recording chamber and perfusion system
-
Electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass capillaries for patch pipettes
-
Internal pipette solution (e.g., K-gluconate based)
Protocol:
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Mount the desired brain region on the vibratome stage and cut slices (typically 300-400 µm thick) in the ice-cold aCSF.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour.[8][9]
-
-
Recording:
-
Transfer a single slice to the recording chamber, which is continuously perfused with carbogenated aCSF at the desired temperature (e.g., 32°C).
-
Visually identify a neuron for recording using DIC microscopy.
-
Prepare a patch pipette (3-6 MΩ) filled with internal solution and approach the neuron.
-
Establish a gigaohm seal and obtain a whole-cell recording configuration.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO, check solubility data) and dilute it to the final working concentration (e.g., 10-100 µM) in the recording aCSF.[7]
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs).
-
Switch the perfusion to the aCSF containing this compound and allow for equilibration (typically 10-15 minutes).
-
Record synaptic activity in the presence of this compound to observe its effect.
-
A washout step, by perfusing with standard aCSF, can be performed to check for reversibility of the drug's effects.
-
Experimental Workflow
The following diagram outlines the logical flow of a typical brain slice electrophysiology experiment designed to test the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Slice Preparation for electrophysiology recording [protocols.io]
Troubleshooting & Optimization
troubleshooting UBP 1112 solubility and stability issues
Welcome to the technical support center for UBP 1112, a selective group III metabotropic glutamate (B1630785) receptor (mGluR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for group III metabotropic glutamate receptors (mGluRs). Its mechanism of action involves blocking the activity of these receptors, which are G-protein coupled receptors (GPCRs) typically linked to the inhibition of adenylyl cyclase through G i/o proteins. By antagonizing these receptors, this compound can prevent the downstream effects of their activation, such as the reduction of cyclic AMP (cAMP) levels.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years, or at 4°C for up to two years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[1]
Q3: In which solvents is this compound soluble?
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound is suitable for use in various in vitro and cell-based assays. When using a DMSO stock solution for cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[1] A vehicle control containing the same concentration of the solvent should always be included in the experimental design.
Troubleshooting Guides
Issue 1: this compound is not dissolving or is precipitating out of solution.
Possible Cause 1: Incorrect Solvent
-
Solution: this compound has documented solubility in aqueous NaOH. If you are using other solvents, its solubility may be limited. For aqueous-based assays, preparing a stock solution in 1 N NaOH is a reliable starting point.
Possible Cause 2: Low Temperature
-
Solution: If you are preparing a solution at room temperature and notice precipitation, gentle warming (e.g., in a 37°C water bath) may aid in dissolution. However, be cautious about potential degradation at elevated temperatures.
Possible Cause 3: pH of the Final Solution
-
Solution: The solubility of this compound can be pH-dependent. If you are diluting a stock solution into a buffer of a different pH, the compound may precipitate. Ensure the final pH of your experimental solution is compatible with the solubility of this compound.
Possible Cause 4: Supersaturation
-
Solution: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit in that specific solvent. Try preparing a more dilute solution.
Issue 2: Inconsistent or unexpected results in my experiment.
Possible Cause 1: Compound Degradation
-
Solution: Ensure that this compound has been stored correctly as a powder and as a stock solution. Avoid repeated freeze-thaw cycles. If the stock solution has been stored for an extended period, consider preparing a fresh stock.
Possible Cause 2: Incorrect Concentration
-
Solution: Verify your calculations for the preparation of stock and working solutions. Use a calibrated pipette for accurate measurements.
Possible Cause 3: Interaction with other components in the assay medium
-
Solution: Some components of cell culture media or assay buffers can interact with the compound. Review the composition of your media and consider if any components could be interfering with this compound's activity.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Source |
| 1 eq. NaOH | up to 100 mM | R&D Systems |
| 1 N NaOH | 75 mM | [2] |
Table 2: General Stability Guidelines for Stock Solutions
| Storage Temperature | Duration | Solvent | Source |
| -80°C | 6 months | DMSO | [1] |
| -20°C | 1 month | DMSO | [1] |
Experimental Protocols
Detailed Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 75 mM stock solution of this compound in 1 N NaOH, as has been used in published research.[2]
Materials:
-
This compound powder
-
1 N Sodium Hydroxide (B78521) (NaOH) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 1 N NaOH to achieve a final concentration of 75 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Detailed Protocol: In Vitro Cell Proliferation and Cytotoxicity Assay (WST-8)
This is a general protocol for assessing the effect of a group III mGluR antagonist like this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., a neuronal cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
WST-8 (or similar) cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24-48 hours to allow for cell attachment and growth.[3]
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Remember to keep the final solvent concentration consistent and low across all wells (e.g., <0.5% DMSO).[1] Include a vehicle control (medium with solvent only) and an untreated control.
-
Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add the WST-8 reagent to each well according to the manufacturer's instructions (typically 10 µl per well).[3]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[3]
-
Measure the absorbance at the recommended wavelength (e.g., 450-460 nm) using a microplate reader.[3]
-
Calculate the cell viability as a percentage relative to the untreated or vehicle control.
Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 3. Inhibition of metabotropic glutamate receptor III facilitates sensitization to alkylating chemotherapeutics in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UBP Ligand Series in Neuronal Cultures
Disclaimer: Initial searches for "UBP 1112" did not yield a specific compound. The following information pertains to the well-characterized and structurally related kainate receptor ligands, UBP302 and UBP310 . It is presumed that inquiries regarding "this compound" may be related to these compounds.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of UBP series compounds, specifically UBP302 and UBP310, in neuronal culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of UBP302 and UBP310?
A1: UBP302 and UBP310 are antagonists of kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors. Specifically, UBP302 shows selectivity for GluK1 (formerly GluR5) subunit-containing KARs.[1] UBP310 is a potent antagonist of GluK1-containing KARs and has also been shown to antagonize homomeric GluK3 receptors.[2]
Q2: What are the known off-target effects of UBP302?
A2: The selectivity of UBP302 is dose-dependent. At concentrations ≤ 10 µM, it is selective for GluK1-containing kainate receptors. However, at concentrations ≥ 100 µM, UBP302 can also antagonize other kainate and AMPA receptors.[1]
Q3: Does UBP310 have off-target effects?
A3: While UBP310 is highly selective for GluK1-containing KARs, some studies have noted its potent antagonism of recombinant homomeric GluK3 receptors.[2] Researchers should consider the expression profile of KAR subunits in their specific neuronal culture system.
Q4: Can sustained activation of kainate receptors, the target of UBP compounds, affect other glutamate receptors?
A4: Yes, sustained activation of GluK2 subunit-containing kainate receptors can lead to the endocytosis of AMPA receptors and induce long-term depression (LTD) of AMPARs in hippocampal neurons.[3] This effect is dependent on KAR channel activity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in neuronal activity or synaptic transmission at high concentrations of UBP302. | At concentrations ≥ 100 µM, UBP302 can exhibit off-target antagonism of AMPA receptors, which are crucial for fast excitatory synaptic transmission.[1] | Perform a dose-response curve to determine the optimal concentration for selective GluK1 antagonism in your culture system. Use a lower concentration (≤ 10 µM) if AMPA receptor activity needs to be preserved. |
| Variability in experimental results when using UBP310. | The effect of UBP310 can depend on the specific kainate receptor subunits expressed in your neuronal culture. It potently antagonizes both GluK1 and GluK3 containing receptors.[2] | Characterize the kainate receptor subunit expression profile in your neuronal cultures using techniques like qPCR or Western blotting. This will help in interpreting the effects of UBP310. |
| Observed changes in AMPA receptor surface expression after manipulating kainate receptor activity. | Sustained activation of kainate receptors can trigger signaling pathways that lead to AMPA receptor endocytosis and LTD.[3] | If your experiment involves prolonged application of kainate receptor agonists in the presence of UBP antagonists, consider investigating downstream signaling pathways involving PKC, PKA, and calcineurin, which have been implicated in this process.[3] |
| Neurotoxicity or unexpected cell death in cultures treated with UBP compounds. | While UBP compounds are antagonists, excitotoxicity from other sources in the culture medium or spontaneous network activity could be a confounding factor. Kainate receptor antagonists like UBP310 have been shown to be neuroprotective in some contexts.[4] | Ensure the overall health of your neuronal cultures. Use appropriate culture media and supplements.[5][6] Consider co-application with antagonists for other glutamate receptors (e.g., NMDA receptors) if widespread excitotoxicity is suspected. |
Quantitative Data Summary
Table 1: Concentration-Dependent Selectivity of UBP302
| Concentration | Target(s) | Reference |
| ≤ 10 µM | GluK1 (GluR5) subunit-containing kainate receptors | [1] |
| ≥ 100 µM | GluK1-containing kainate receptors, other kainate receptors, and AMPA receptors | [1] |
Table 2: Known Targets of UBP310
| Target | Potency | Reference |
| GluK1-containing kainate receptors | Low nanomolar | [2] |
| Homomeric GluK3 receptors | Potent antagonist | [2] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on AMPA Receptor-Mediated Currents
Objective: To determine if a UBP compound is affecting AMPA receptor function in your neuronal culture.
Methodology:
-
Cell Culture: Culture primary neurons on coverslips suitable for electrophysiology.[7]
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings from cultured neurons.
-
Solutions:
-
External solution containing antagonists for NMDA receptors (e.g., AP5) and GABA-A receptors (e.g., picrotoxin) to isolate AMPA receptor-mediated currents.
-
Internal solution with appropriate ions and a fluorescent marker.
-
-
Procedure: a. Obtain a stable whole-cell recording. b. Locally apply AMPA to evoke an inward current. c. Perfuse the UBP compound at the desired concentration (e.g., 100 µM for UBP302) for a sufficient duration. d. Re-apply AMPA and measure the current amplitude.
-
Analysis: A significant reduction in the AMPA-evoked current in the presence of the UBP compound indicates an off-target effect on AMPA receptors.
Protocol 2: Investigating Changes in AMPA Receptor Surface Expression
Objective: To determine if manipulation of kainate receptor activity with UBP compounds and agonists affects the surface expression of AMPA receptors.
Methodology:
-
Cell Culture: Culture hippocampal neurons.
-
Treatment:
-
Treat cultures with a kainate receptor agonist (e.g., kainate) to induce receptor internalization.
-
Co-incubate with the UBP compound (e.g., UBP310) to assess if it blocks the effect.
-
Include control groups (vehicle only, agonist only, UBP compound only).
-
-
Surface Protein Biotinylation: a. Incubate live neurons with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins. b. Quench the reaction and lyse the cells. c. Use streptavidin beads to pull down biotinylated (surface) proteins.
-
Western Blotting: a. Run the pulldown fraction and total lysate on an SDS-PAGE gel. b. Probe with antibodies against AMPA receptor subunits (e.g., GluA1, GluA2).
-
Analysis: A decrease in the amount of biotinylated AMPA receptor subunits in the agonist-treated group, which is prevented by the UBP compound, would indicate that the KAR-mediated signaling leading to AMPAR internalization is blocked.
Visualizations
Caption: Workflow for assessing UBP compound off-target effects.
Caption: Signaling pathway of KAR-induced AMPAR endocytosis.
References
- 1. Distinct receptors underlie glutamatergic signalling in inspiratory rhythm-generating networks and motor output pathways in neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Neuronal medium that supports basic synaptic functions and activity of human neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network Bursts in 3D Neuron Clusters Cultured on Microcontact-Printed Substrates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of UBP 1112 in experiments
Welcome to the technical support center for UBP1112. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by minimizing non-specific binding of UBP1112.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with UBP1112?
Non-specific binding refers to the interaction of UBP1112 with unintended targets in your experimental system, such as proteins, nucleic acids, or plastic surfaces, rather than its intended molecular target.[1][2] This can lead to inaccurate experimental results, including high background noise, reduced signal-to-noise ratio, and misinterpretation of the compound's efficacy and specificity.[2]
Q2: What are the common causes of non-specific binding of small molecules like UBP1112?
Non-specific binding can be caused by several factors, including:
-
Hydrophobic interactions: UBP1112 may non-selectively associate with hydrophobic pockets on various biomolecules or plasticware.[1]
-
Electrostatic interactions: Charged regions of UBP1112 can interact with oppositely charged surfaces or molecules.[1][3]
-
High compound concentration: Using UBP1112 at concentrations significantly above its effective range can lead to increased off-target effects.
-
Inadequate blocking: Failure to block all unoccupied binding sites on surfaces (e.g., microplates, membranes) can result in non-specific adherence.[2]
Q3: What are the initial steps to assess the level of non-specific binding of UBP1112 in my assay?
A simple preliminary test is to run your experiment with the analyte (UBP1112) over a bare sensor surface or in a well without your target of interest.[1] A significant signal in this control experiment indicates a high level of non-specific binding.
Troubleshooting Guide
Issue: High Background Signal in an ELISA-based Assay
High background in an ELISA can be a strong indicator of non-specific binding of UBP1112 or detection antibodies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inadequate Blocking | Optimize the blocking buffer. | An ideal blocking agent is typically protein-based and can block both hydrophobic and hydrophilic sites.[2] Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[4] Ensure the blocking step is performed for a sufficient duration and at an appropriate temperature (e.g., 1-2 hours at room temperature or overnight at 4°C).[2] |
| Suboptimal UBP1112 Concentration | Titrate the concentration of UBP1112. | Perform a dose-response experiment to determine the optimal concentration range where specific binding is saturated and non-specific binding is minimized. |
| Insufficient Washing | Increase the number and stringency of wash steps. | After incubation with UBP1112 and antibodies, increase the number of washes (e.g., from 3 to 5). Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05-0.1%) to the wash buffer to help disrupt weak, non-specific interactions. |
| Cross-reactivity | Use a different blocking agent. | If using a protein-based blocker like BSA, be aware that some antibodies may cross-react with it.[4] In such cases, consider using a non-protein-based blocker or a blocker from a different species. |
Issue: Off-Target Effects in Cell-Based Assays
Observing unexpected cellular phenotypes can be a result of UBP1112 binding to off-target proteins.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Hydrophobic Interactions with Cellular Components | Include a non-ionic surfactant in the media. | Low concentrations of a mild detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[1] Start with a very low concentration (e.g., 0.01%) and assess for cell toxicity. |
| Electrostatic Interactions | Adjust the ionic strength of the buffer. | Increasing the salt concentration (e.g., with NaCl) in your experimental buffer can help to shield charged interactions that may lead to non-specific binding.[3][5] |
| High Lipophilicity of UBP1112 | Add a protein carrier to the media. | Including a protein like Bovine Serum Albumin (BSA) in your cell culture media can help to sequester excess UBP1112 and reduce its non-specific interactions with cell surfaces.[1][3] A common concentration to start with is 0.1-1% BSA.[3][5] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an In Vitro Binding Assay
This protocol outlines a method to compare different blocking agents to minimize the non-specific binding of UBP1112 to a microplate surface.
Materials:
-
96-well microplate
-
UBP1112
-
Assay Buffer (e.g., PBS)
-
Blocking Agents: 1% BSA in PBS, 5% Non-fat dry milk in PBS, 1% Casein in PBS
-
Detection reagents
Procedure:
-
Coat the microplate wells with your target protein, if applicable. If assessing binding to the plate itself, leave the wells uncoated.
-
Wash the wells three times with the assay buffer.
-
Add 200 µL of each blocking agent to different sets of wells. Include a set of wells with no blocking agent as a control.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with the assay buffer.
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Add UBP1112 at a concentration known to cause non-specific binding to all wells.
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Incubate for the standard assay time.
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Wash the wells extensively (e.g., five times) with assay buffer containing 0.05% Tween-20.
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Add detection reagents and measure the signal.
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Compare the signal from the different blocking conditions. The most effective blocking agent will yield the lowest signal in the absence of the target.
Quantitative Data Summary: Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Effective at blocking non-specific interactions; good for phosphoprotein detection as it lacks phosphorylated residues.[4] | Can be expensive; some antibodies may cross-react with BSA.[4] |
| Non-fat Dry Milk | 1-5% | Cost-effective and readily available.[4] | May interfere with the detection of phosphorylated proteins or biotinylated conjugates.[4] |
| Casein | 1-5% | Efficiently blocks non-specific sites. | Similar limitations to non-fat dry milk for certain applications. |
| Fish Gelatin | 0.1-1% | Low cross-reactivity with mammalian antibodies.[4] | May not be as effective as BSA or milk in some situations.[4] |
| Polyvinylpyrrolidone (PVP) | 0.5-2% | Synthetic and protein-free; useful for assays requiring low protein content.[4] | Can be more expensive and may require more optimization.[4] |
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: Troubleshooting flowchart for addressing non-specific binding.
Signaling Pathway Illustrating Potential Off-Target Interactions
Caption: UBP1112 intended pathway vs. potential off-target effects.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: UBP 1112 Washout in Perfusion Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the complete washout of UBP 1112 in your perfusion systems. Researchers, scientists, and drug development professionals can use this guide to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is complete washout important?
This compound is a novel, high-affinity antagonist for the XYZ receptor. Due to its potent and specific activity, residual this compound in a perfusion system can lead to confounding results in subsequent experiments. Incomplete washout can cause persistent receptor blockade, leading to misinterpretation of the effects of other compounds or experimental conditions. Therefore, ensuring a complete washout is critical for data integrity and the reproducibility of your research.
Q2: I am observing a lingering effect of this compound even after extensive washing. What are the potential causes?
Several factors can contribute to the incomplete washout of this compound:
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High Affinity and Slow Dissociation: this compound's high affinity for its target receptor can result in a slow off-rate, meaning it remains bound for an extended period.
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Non-Specific Binding: The compound may bind to the tubing, chambers, or other components of the perfusion system itself.
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Inadequate Washout Volume or Time: The volume of washout buffer or the duration of the washout phase may be insufficient to completely clear the compound.
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System Dead Volume: Fluid may be trapped in dead spaces within the perfusion circuit, leading to a slow release of this compound.
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Compound Precipitation: If the washout buffer is not optimal, this compound could precipitate within the system.
Q3: What are the recommended general cleaning procedures for a perfusion system after using a compound like this compound?
A thorough cleaning protocol is essential to maintain the integrity of your perfusion system.[1] At a minimum, the system should be flushed with 1-3 liters of hot distilled water, depending on the size of the buffer reservoir.[1] For more rigorous cleaning, especially if the perfusate contains proteins, flushing the circuit with a detergent-based cleaning solution compatible with your system's materials is recommended.[1] It is crucial to close the connection to all pressure transducers before initiating any cleaning or flushing procedures.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound washout.
Problem: Persistent Biological Effect After Washout
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Washout Duration | Increase the washout time in increments of 15-30 minutes while monitoring the biological response. | The biological effect of this compound diminishes and returns to baseline. |
| Inadequate Washout Volume | Increase the volume of washout buffer. A general guideline is to use at least 10-20 times the system volume. | Complete removal of unbound this compound from the perfusion circuit. |
| Slow Dissociation from Receptor | Introduce a competitive, low-affinity, and rapidly reversible antagonist for the same receptor during the washout phase to displace this compound. | Accelerated return to baseline biological activity. |
| Non-Specific Binding to System | Flush the system with a cleaning solution known to be compatible with your tubing and components (e.g., a mild detergent solution followed by extensive rinsing with distilled water).[1] | Removal of adsorbed this compound from the system surfaces. |
Experimental Protocols
Standard Washout Protocol for this compound
This protocol provides a starting point for achieving complete washout of this compound. Optimization may be required based on the specific perfusion system and experimental setup.
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Initiate Washout: At the end of the this compound application, switch the perfusion inflow to a this compound-free buffer.
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Initial High-Flow Flush: For the first 5-10 minutes, increase the perfusion rate to 1.5-2 times the experimental flow rate to rapidly clear the bulk of the compound from the system.
-
Standard Flow Washout: Reduce the flow rate back to the standard experimental rate and continue to perfuse with this compound-free buffer for a minimum of 60 minutes.
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Monitor Biological Response: Continuously monitor the relevant biological parameter (e.g., tissue contraction, neural firing rate) to ensure it returns to the pre-UBP 1112 baseline.
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Confirm Complete Washout: Once the baseline is stable for at least 15-20 minutes, the washout can be considered complete.
System Cleaning Protocol Post-Experiment
To prevent carryover between experiments, a thorough cleaning protocol is recommended.
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Flush with Deionized Water: Following the experiment, flush the entire perfusion system with at least 2 liters of deionized water.
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Detergent Wash: Prepare a solution of a compatible detergent (e.g., 1% Mucosol) and circulate it through the system for 30-60 minutes.[1]
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Extensive Rinse: Thoroughly rinse the system with at least 5 liters of deionized water to remove all traces of the detergent.
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Final Rinse with Experimental Buffer: Before the next experiment, prime and rinse the system with the standard experimental buffer to ensure a clean and equilibrated setup.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Concentration | 10 nM - 1 µM | Dependent on experimental goals. |
| Application Time | 15 - 60 minutes | Longer applications may require longer washouts. |
| Washout Buffer Volume | >10x System Volume | A larger volume is recommended for high-affinity compounds. |
| Minimum Washout Time | 60 minutes | This should be empirically determined for each setup. |
| Cleaning Solution | 1% Mucosol or equivalent | Ensure compatibility with all system components.[1] |
Visual Diagrams
Caption: Experimental workflow for the application and washout of this compound.
Caption: Troubleshooting logic for incomplete this compound washout.
References
Technical Support Center: Controlling for UBP 1112 Effects on Baseline Synaptic Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UBP 1112 in their experiments. The information is designed to help control for the effects of this selective group III metabotropic glutamate (B1630785) receptor (mGluR) antagonist on baseline synaptic activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected changes in mEPSC frequency or amplitude in control (non-UBP 1112 treated) conditions. | Neuronal activity levels can intrinsically alter baseline synaptic strength through homeostatic plasticity. Prolonged periods of either high or low activity can lead to compensatory changes in miniature excitatory postsynaptic current (mEPSC) frequency and amplitude. | Ensure consistent culture conditions and incubation times. If neuronal silencing is part of the experimental design (e.g., using TTX), be aware that this can independently alter mEPSC parameters. It is crucial to have a stable, well-characterized baseline before applying this compound. |
| Variability in the effect of this compound across experiments. | 1. Inconsistent drug concentration: Improper dilution or degradation of this compound. 2. pH of the recording solution: The activity of some compounds can be pH-sensitive. 3. Health of the cell/tissue preparation: Unhealthy preparations can exhibit altered synaptic properties and drug responses. | 1. Prepare fresh stock solutions of this compound regularly. Aliquot and store at -20°C or below to minimize freeze-thaw cycles. 2. Verify the pH of your artificial cerebrospinal fluid (ACSF) or other recording solutions before and after adding this compound. 3. Monitor the health of your preparations using standard electrophysiological and morphological criteria. |
| Observed effects do not align with expected group III mGluR antagonism. | Off-target effects: While this compound is selective, at high concentrations it may interact with other receptors. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Confirm the specificity of the observed effects by attempting to rescue the phenotype with a group III mGluR agonist. |
| Precipitation of this compound in aqueous solution. | Poor solubility: this compound has limited solubility in aqueous solutions. | Prepare a concentrated stock solution in a suitable solvent and then dilute to the final working concentration in your experimental buffer. See the "Experimental Protocols" section for a detailed preparation method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of group III metabotropic glutamate receptors (mGluRs). Group III mGluRs include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are typically located presynaptically and their activation generally leads to a decrease in neurotransmitter release. By antagonizing these receptors, this compound can block this inhibitory effect, potentially leading to an increase in neurotransmitter release.
Q2: How does this compound affect baseline synaptic activity?
By blocking the tonic activation of presynaptic group III mGluRs, this compound can lead to an increase in the probability of neurotransmitter release. This may be observed experimentally as an increase in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without a significant change in their amplitude. However, the precise effect can vary depending on the specific neuronal circuit and the level of endogenous group III mGluR activation.
Q3: What are the potential off-target effects of this compound?
This compound exhibits high selectivity for group III mGluRs over group I and group II mGluRs, as well as ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors. However, as with any pharmacological agent, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is recommended to perform appropriate control experiments to validate the specificity of the observed effects.
Q4: What is the recommended working concentration for this compound in electrophysiology experiments?
The optimal working concentration of this compound should be determined empirically for each specific experimental preparation. A starting point for dose-response experiments is typically in the range of 1-10 µM. It is advisable to consult the literature for concentrations used in similar experimental paradigms.
Q5: How should I prepare and store this compound solutions?
For in vitro experiments, this compound can be prepared as a concentrated stock solution in an appropriate solvent and stored at low temperatures. For detailed instructions, please refer to the "Experimental Protocols" section.
Quantitative Data Summary
The following table summarizes the known selectivity profile of this compound. Note that specific effects on mEPSC frequency and amplitude are highly dependent on the experimental model and conditions.
| Parameter | Receptor Target | Value | Notes |
| Selectivity | Group III mGluRs | Potent Antagonist | Primary target |
| Group I mGluRs | Low Affinity | ||
| Group II mGluRs | Low Affinity | ||
| NMDA Receptors | Low Affinity | ||
| AMPA Receptors | Low Affinity | ||
| Kainate Receptors | Low Affinity |
Experimental Protocols
Electrophysiological Recording of mEPSCs
Objective: To measure the effect of this compound on baseline miniature excitatory postsynaptic currents (mEPSCs).
Methodology:
-
Preparation of Slices/Cultures: Prepare brain slices or neuronal cultures according to standard laboratory protocols.
-
Recording Setup: Transfer the preparation to a recording chamber continuously perfused with artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂ at a constant temperature (e.g., 32-34°C).
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Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from the neurons of interest. Use a pipette solution formulated to isolate excitatory currents.
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Baseline Recording: Record baseline mEPSCs for a stable period (e.g., 5-10 minutes) in the presence of tetrodotoxin (B1210768) (TTX, e.g., 1 µM) to block action potentials and a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) to block inhibitory currents.
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Application of this compound: Bath-apply this compound at the desired concentration and continue recording for a sufficient duration to observe any effects.
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Data Analysis: Analyze the recorded data to determine the frequency and amplitude of mEPSCs before and after the application of this compound.
Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for in vitro experiments.
Methodology:
-
Reconstitution: this compound is reported to be soluble in 1 equivalent of NaOH. To prepare a 10 mM stock solution, dissolve 2.59 mg of this compound (MW: 259.2 g/mol ) in 1 mL of 10 mM NaOH.
-
Sonication: Briefly sonicate the solution to ensure complete dissolution.
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
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Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the experimental buffer (e.g., ACSF). Ensure thorough mixing.
Visualizations
Caption: Signaling pathway illustrating the antagonistic effect of this compound on presynaptic group III mGluRs.
Caption: Experimental workflow for assessing the effects of this compound on mEPSCs.
Caption: Logical troubleshooting workflow for unexpected results with this compound.
Technical Support Center: Improving the In Vivo Delivery of UBP 1112
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of UBP 1112, a selective group III metabotropic glutamate (B1630785) receptor (mGluR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for group III metabotropic glutamate receptors (mGluRs).[1] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors that are primarily located on presynaptic terminals.[2] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a reduction in neurotransmitter release.[2][3] By blocking these receptors, this compound can prevent this inhibitory effect, thereby modulating synaptic transmission.
Q2: What are the potential in vivo applications of this compound?
Based on the function of group III mGluRs, this compound is a valuable tool for investigating synaptic plasticity, neuroprotection, and various neurological and psychiatric disorders. For instance, antagonism of group III mGluRs has been shown to prevent long-term depression (LTD) in the hippocampus and impact spatial memory.[4] These receptors are also considered targets for mitigating excitotoxicity in conditions like ischemic brain injury.[2]
Q3: What are the main challenges encountered in the in vivo delivery of this compound?
The primary challenge in the in vivo delivery of this compound and similar small molecules is often poor aqueous solubility.[5] Technical data sheets indicate that this compound is soluble in aqueous solutions containing NaOH, which is not ideal for in vivo administration due to its alkalinity. This necessitates the development of specific vehicle formulations to ensure the compound remains in solution for accurate dosing and bioavailability.
Troubleshooting Guides
Formulation and Solubility Issues
Problem: My this compound formulation is cloudy or precipitates out of solution.
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Possible Cause: this compound has limited solubility in standard aqueous vehicles like saline or phosphate-buffered saline (PBS).
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Troubleshooting Steps:
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Formulation Optimization: For poorly water-soluble compounds, utilizing co-solvents is a common and effective strategy.[5] A multi-step approach to developing a suitable vehicle is outlined in the experimental protocols section.
Problem: I am observing high variability in my in vivo results.
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Possible Cause: High variability can stem from inconsistent formulation, leading to inaccurate dosing. Precipitation of the compound, even if not immediately visible, can significantly impact the actual administered dose.
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Troubleshooting Steps:
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Ensure Complete Dissolution: Always visually inspect your formulation for any signs of precipitation before each injection.
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Consistent Formulation Preparation: Prepare the formulation fresh for each experiment and follow a standardized protocol to ensure consistency.
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Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
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Problem: My animals are showing signs of toxicity or irritation at the injection site.
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Possible Cause: Toxicity can be caused by the compound itself at high concentrations or, more commonly, by the vehicle used for administration.[5]
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Troubleshooting Steps:
-
Minimize Organic Solvents: High concentrations of solvents like DMSO can cause local irritation and systemic toxicity. It is recommended to keep the final DMSO concentration below 10% for intraperitoneal injections.[5]
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pH and Osmolality: Ensure the final formulation has a pH within the physiological range (approximately 7.4) and is isotonic.[5] Use sterile saline as the final diluent to achieve isotonicity.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 259.2 g/mol | [1] |
| Molecular Formula | C10H14NO5P | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 100 mM in 1eq. NaOH | |
| Storage | Store at room temperature |
Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Component | Route of Administration | Advantages | Disadvantages |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Isotonic, well-tolerated. | Limited dissolving power for lipophilic compounds. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Buffered to physiological pH. | May have poor solubility for some compounds. |
| Dimethyl Sulfoxide (DMSO) | IV, IP, SC | Strong organic solvent, good for initial dissolution. | Can be toxic at high concentrations.[5] |
| Polyethylene Glycol (e.g., PEG300, PEG400) | IV, IP, SC, PO | Co-solvent that improves solubility and is generally well-tolerated. | Can increase the viscosity of the formulation. |
| Tween (e.g., Tween 80) | IV, IP, SC, PO | Surfactant that helps to create a stable emulsion. | Can cause hypersensitivity reactions in some cases. |
| Methylcellulose (MC) or Carboxymethyl Cellulose (CMC) | PO | Good for creating suspensions for oral gavage. | Not suitable for parenteral administration. |
Experimental Protocols
Protocol 1: Systematic Approach to Vehicle Formulation Development for this compound
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Initial Solubility Screening:
-
Test the solubility of a small amount of this compound in individual solvents such as DMSO, ethanol, and PEG300.
-
If the compound is soluble in an organic solvent, this can be used as a co-solvent in the final formulation.
-
-
Co-solvent Formulation for Intraperitoneal (IP) Injection:
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A common starting formulation for poorly soluble compounds is a mixture of DMSO, PEG300, and saline.[4][5]
-
Example Formulation (10% DMSO, 40% PEG300, 50% Saline):
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Weigh the required amount of this compound.
-
Dissolve the this compound in the smallest necessary volume of DMSO. Gentle vortexing or sonication can be used to aid dissolution.
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In a separate tube, mix the PEG300 and sterile saline.
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Slowly add the PEG300/saline mixture to the dissolved this compound/DMSO solution while continuously vortexing to prevent precipitation.
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Visually inspect the final formulation to ensure it is a clear solution.
-
-
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection
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Animal Handling: Acclimatize the animals to the experimental conditions and handle them gently to minimize stress.
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Dose Calculation: Calculate the required dose of this compound based on the animal's body weight and the desired mg/kg dosage.
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Injection Procedure:
-
Restrain the animal appropriately.
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Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Slowly inject the formulation.
-
Withdraw the needle and return the animal to its cage.
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Monitor the animal for any adverse reactions.
-
Mandatory Visualization
Caption: Simplified signaling pathway of Group III mGluRs and the inhibitory action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating Experimental Variability with UBP1112: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with UBP1112, a potent antagonist of group III metabotropic glutamate (B1630785) receptors (mGluRs) and GluK1-containing kainate receptors. By understanding the potential sources of variability, researchers can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is UBP1112 and what is its primary mechanism of action?
UBP1112 is a research chemical that acts as a potent antagonist for group III metabotropic glutamate receptors (mGluRs).[1] It is also described as an antagonist for the GluK1 (formerly GluR5) subtype of kainate receptors, which are ionotropic glutamate receptors.[2][3][4][5][6] This dual activity means it can modulate both metabotropic and ionotropic glutamate signaling, making it a tool for dissecting the roles of these receptors in various physiological and pathological processes.
Q2: What are the recommended storage and handling conditions for UBP1112?
For optimal stability, UBP1112 should be stored at room temperature.[7] As with most research compounds, it is advisable to protect it from excessive light and moisture. For experimental use, prepare fresh solutions daily from a concentrated stock solution to minimize degradation.
Q3: At which receptor subtypes is UBP1112 active?
UBP1112 is primarily characterized as a group III mGluR antagonist. It also shows activity as an antagonist at GluK1-containing kainate receptors. The selectivity and potency at different receptor subtypes can be a source of experimental variability, and it is crucial to characterize its effects in the specific experimental system being used.
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Compound Solubility/Precipitation | Visually inspect solutions for any signs of precipitation, especially at higher concentrations. Consider using a different solvent or gentle warming to ensure complete dissolution. Prepare fresh dilutions for each experiment. |
| Inconsistent Agonist Concentration | Ensure the agonist concentration used to stimulate the receptors is consistent across all experiments. Prepare a large batch of agonist solution to be used for the entire set of experiments. Verify the agonist's potency and stability. |
| Cell Health and Density | Monitor cell health and ensure consistent cell density at the time of the experiment. Variations in cell viability can significantly impact receptor expression and signaling. Perform a cell viability assay (e.g., Trypan Blue) before each experiment. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Optimize the timing of agonist and antagonist application to minimize this effect. Include appropriate wash steps in the protocol. |
Issue 2: Inconsistent or No Antagonist Effect Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Receptor Subtype Expression | Verify the expression of group III mGluRs or GluK1 in your experimental model (cell line or tissue). Use techniques like qPCR, Western blotting, or immunohistochemistry to confirm receptor presence. |
| Insufficient Antagonist Concentration or Incubation Time | Optimize the concentration range of UBP1112 and the pre-incubation time. A full dose-response curve should be generated to determine the optimal inhibitory concentration. |
| Compound Degradation | Prepare fresh stock solutions of UBP1112 and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots. |
| Presence of Endogenous Ligands | The presence of endogenous glutamate in the culture medium or tissue preparation can interfere with the antagonist's effect. Consider using a glutamate-free medium or including a glutamate scavenging system. |
Issue 3: Off-Target Effects or Unexpected Cellular Responses
| Potential Cause | Troubleshooting Step |
| Activity at Other Receptors | Given UBP1112's dual activity, consider if the observed effects could be due to its action on both mGluRs and kainate receptors. Use more selective antagonists for other receptor subtypes to dissect the specific contributions. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells. Run a solvent control to assess its effect. |
| Cellular Stress Response | High concentrations of any compound can induce cellular stress. Monitor for signs of cytotoxicity using assays like LDH or Annexin V staining. |
Experimental Protocols & Data Presentation
Example Protocol: In Vitro Calcium Imaging Assay
This protocol outlines a general procedure for assessing the antagonist activity of UBP1112 on cultured cells expressing a Gq-coupled group III mGluR or a calcium-permeable kainate receptor.
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Cell Culture: Plate cells expressing the target receptor in a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.
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Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
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Wash: Gently wash the cells twice with HBSS to remove excess dye.
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Antagonist Incubation: Add varying concentrations of UBP1112 (and a vehicle control) to the wells and pre-incubate for 15-30 minutes.
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Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence plate reader. Initiate recording of fluorescence intensity and then add a pre-determined concentration of the appropriate agonist (e.g., L-AP4 for group III mGluRs or kainate for kainate receptors). Continue recording for several minutes to capture the peak response.
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Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F0) for each well. Normalize the response to the vehicle control and plot the dose-response curve for UBP1112.
Quantitative Data Summary
Table 1: Example Dose-Response Data for UBP1112 in a Calcium Imaging Assay
| UBP1112 Concentration (µM) | Mean Normalized Response (%) | Standard Deviation (%) |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 95.3 | 6.1 |
| 0.1 | 78.1 | 7.5 |
| 1 | 52.4 | 8.2 |
| 10 | 15.8 | 4.9 |
| 100 | 2.1 | 1.8 |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Troubleshooting Step | Expected Outcome if Implemented Correctly | Potential Issue if Outcome Not Achieved |
| Use of Freshly Prepared Solutions | Consistent dose-response curves with low well-to-well variability. | High variability, reduced potency. |
| Verification of Receptor Expression | Clear antagonist effect observed in receptor-expressing cells, no effect in control cells. | No antagonist effect, or non-specific effects. |
| Optimization of Incubation Times | Clear and reproducible inhibition of the agonist response. | Incomplete or variable inhibition. |
| Inclusion of Solvent Controls | No significant effect of the solvent on cell signaling. | High background signal or cellular toxicity. |
Visualizations
Signaling Pathways
Caption: UBP1112 signaling pathways.
Experimental Workflow
Caption: Calcium imaging experimental workflow.
Troubleshooting Logic
References
- 1. scbt.com [scbt.com]
- 2. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro pharmacology of GluK1 and GluK3 antagonists. Studies towards the design of subtype-selective antagonists through 2-carboxyethyl-phenylalanines with substituents interacting with non-conserved residues in the GluK binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of GluK1-containing Kainate Receptors Reduces Ethanol Consumption by Modulating Ethanol Reward and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
identifying and mitigating potential artifacts of UBP 1112 application
Welcome to the technical support center for UBP 1112, a selective antagonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts during the application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are primarily located on presynaptic terminals and function as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters like glutamate and GABA. Group III mGluRs are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. By antagonizing these receptors, this compound blocks the inhibitory effect of endogenous agonists (like glutamate), leading to an increase in neurotransmitter release.
Q2: What are the downstream signaling pathways affected by this compound?
A2: By blocking the Gi/o-coupled group III mGluRs, this compound prevents the inhibition of adenylyl cyclase. This leads to a relative increase in cyclic AMP (cAMP) levels, which can activate Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors and other kinases. The ERK/MAPK signaling pathway can also be modulated by group III mGluR activity, and therefore, this compound may indirectly influence this pathway.
Q3: What are the known off-target effects of this compound?
A3: this compound is reported to be selective for group III mGluRs over group I and group II mGluRs. However, like any pharmacological agent, the potential for off-target effects at higher concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration of this compound as determined by a dose-response experiment in your specific model system. Unintended effects could arise from interactions with other GPCRs, ion channels, or enzymes.
Q4: How should I prepare and store this compound solutions?
A4: For optimal results and to avoid precipitation, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or water, according to the manufacturer's instructions. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C. For working solutions, dilute the stock in your experimental buffer or cell culture medium immediately before use. Be aware that the solubility of this compound may be lower in aqueous solutions, so it is important to ensure it is fully dissolved before adding it to your cells or tissue.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or no effect of this compound | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation of this compound: Poor solubility in the working solution. 3. Low receptor expression: The target cells or tissue may not express sufficient levels of group III mGluRs. | 1. Prepare fresh aliquots of this compound from a new stock. 2. Ensure this compound is fully dissolved in the working buffer. You may need to briefly vortex or sonicate. Prepare the working solution fresh for each experiment. 3. Confirm the expression of mGluR4, 6, 7, or 8 in your model system using techniques like qPCR, Western blot, or immunohistochemistry. |
| Unexpected excitatory effects | Crosstalk with other receptors: In some systems, particularly under pathological conditions, antagonism of group III mGluRs can lead to paradoxical excitatory effects, potentially through interactions with other receptor systems like mGluR5. | 1. Perform a thorough literature search on your specific model system to understand the interplay between different mGluR subtypes. 2. Consider co-application of antagonists for other receptors that might be involved in the observed excitatory response to dissect the pathway. |
| High background in fluorescence-based assays | Autofluorescence of this compound: Like many small molecules, this compound may possess intrinsic fluorescence, which can interfere with assays using fluorescent readouts.[1][2][3][4] | 1. Run a control experiment with this compound in the assay medium without cells to measure its intrinsic fluorescence. 2. If autofluorescence is significant, subtract the background fluorescence of this compound from your experimental readings. 3. If possible, use a fluorescent dye with excitation and emission wavelengths that do not overlap with the fluorescence profile of this compound. |
| Cell toxicity or decreased viability | 1. High concentration of this compound: The concentration used may be cytotoxic. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiments. 2. Ensure the final concentration of the solvent in your working solution is below the toxic threshold for your cell type (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess its effect on cell viability. |
Experimental Protocols
Detailed Methodologies for Key Experiments
Here are detailed protocols for common assays where this compound may be applied. These are general guidelines and may require optimization for your specific experimental conditions.
This protocol describes how to treat cells with this compound and then perform a Western blot to analyze the phosphorylation status of downstream signaling proteins like ERK1/2.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium for 2-4 hours to reduce basal signaling.
-
Prepare your working solution of this compound in serum-free medium.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Following treatment, you may stimulate the cells with a group III mGluR agonist to observe the antagonistic effect of this compound.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
This protocol can be used to investigate if this compound treatment affects the interaction of group III mGluRs with other proteins.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle as described in the Western blot protocol.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against your protein of interest (e.g., a specific group III mGluR subtype) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Centrifuge to pellet the beads and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads three to five times with IP lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described above, using an antibody against the suspected interacting protein.
-
This protocol is to assess the potential cytotoxic effects of this compound.
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Signaling Pathway of Group III mGluRs and the Effect of this compound
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonist Activity of UBP1112 on Group III mGluRs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UBP1112 with other antagonists targeting group III metabotropic glutamate (B1630785) receptors (mGluRs). Supported by experimental data, this document details the methodologies for key validation experiments and visualizes the associated signaling pathways.
Group III mGluRs, which include subtypes mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic G-protein coupled receptors that play a crucial role in modulating neurotransmission. Their activation typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels through their coupling with Gαi/o proteins. This signaling cascade ultimately results in the inhibition of neurotransmitter release, making group III mGluRs attractive therapeutic targets for a variety of neurological and psychiatric disorders. UBP1112 is a selective antagonist for this receptor group, and its efficacy is benchmarked here against other known antagonists.
Comparative Antagonist Activity
The antagonist activity of UBP1112 has been quantified and compared with another widely used group III mGluR antagonist, (RS)-α-Cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG). The following table summarizes their binding affinities and inhibitory concentrations.
| Antagonist | Target | Assay | Parameter | Value | Species | Reference |
| UBP1112 | Group III mGluRs | Radioligand Binding | Apparent Kd | 5.1 µM | Rat | [1][2] |
| Group II mGluRs | Radioligand Binding | Apparent Kd | 488 µM | Rat | [1][2] | |
| Group I, NMDA, AMPA, Kainate Receptors | Functional Assay | IC50 | > 1 mM | Rat | [1] | |
| (RS)-CPPG | Group III mGluRs (L-AP4 inhibition) | cAMP accumulation | IC50 | 2.2 nM | Rat | [3][4][5] |
| Group II mGluRs (L-CCG-I inhibition) | cAMP accumulation | IC50 | 46.2 nM | Rat | [3][4][5] | |
| Group I mGluRs | Phosphoinositide hydrolysis | KB | 0.65 µM | Rat | [5] |
Signaling Pathway of Group III mGluRs
Activation of presynaptic group III mGluRs by glutamate initiates a signaling cascade that modulates neurotransmitter release. The binding of an agonist leads to the activation of a Gαi/o protein, which in turn inhibits adenylyl cyclase (AC). This inhibition reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Lowered cAMP levels decrease the activity of Protein Kinase A (PKA), which can ultimately affect the functioning of presynaptic voltage-gated calcium channels (VGCCs) and components of the neurotransmitter release machinery. The Gβγ subunit of the G-protein can also directly modulate ion channels. Antagonists like UBP1112 block the initial binding of glutamate, thereby preventing this inhibitory cascade.
Experimental Protocols
Electrophysiological Validation of Antagonist Activity in Hippocampal Slices
This experiment assesses the ability of UBP1112 to block the effects of group III mGluR activation on synaptic transmission, specifically on long-term potentiation (LTP).
Experimental Workflow:
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from the brains of adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, with stimulation of the Schaffer collateral pathway.
-
Baseline Recording: A stable baseline of synaptic transmission is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Antagonist Application: UBP1112 is bath-applied at the desired concentration, and responses are recorded for another 20-30 minutes to ensure equilibration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. The degree of LTP in the presence of UBP1112 is compared to control experiments without the antagonist.
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This assay evaluates the ability of UBP1112 to block agonist-induced intracellular calcium mobilization in sensory neurons, which express group III mGluRs.
Experimental Workflow:
Methodology:
-
Cell Culture: Dorsal root ganglia are dissected from rodents, dissociated into single cells, and plated on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin). Neurons are cultured for 24-48 hours.
-
Dye Loading: The cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C in a physiological salt solution.
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Measurement: A stable baseline of intracellular calcium levels is established by recording the fluorescence intensity before any drug application.
-
Antagonist and Agonist Application: The neurons are first perfused with a solution containing UBP1112. Subsequently, a group III mGluR agonist (e.g., L-AP4) is applied in the continued presence of UBP1112.
-
Response Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak amplitude of the calcium response to the agonist in the presence of UBP1112 is compared to the response in the absence of the antagonist. The inhibitory effect of UBP1112 is then quantified.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to mGluR Antagonists: UBP 1112 vs. LY341495
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used metabotropic glutamate (B1630785) receptor (mGluR) antagonists, UBP 1112 and LY341495. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies of the glutamatergic system.
Introduction to mGluR Antagonists
Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. Antagonists of these receptors are invaluable tools for dissecting the physiological roles of mGluR subtypes and for the development of therapeutics for neurological and psychiatric disorders.
This compound is recognized as a selective antagonist for group III mGluRs.[1][2] In contrast, LY341495 is a potent and widely characterized antagonist with primary activity against group II mGluRs, though it exhibits a broader spectrum of activity at higher concentrations.[3][4][5]
Comparative Pharmacological Data
The following table summarizes the quantitative data on the potency and selectivity of this compound and LY341495 at various mGluR subtypes. This data is compiled from multiple studies to provide a comprehensive overview.
| Antagonist | mGluR Subtype | Potency (Kd in µM) | Potency (IC50) | Selectivity Profile |
| This compound | Group III | 5.1[1][2] | - | Selective for Group III over Group II (96-fold).[1][2] No significant activity at Group I or ionotropic glutamate receptors.[1][2] |
| Group II | 488[1][2] | - | ||
| LY341495 | mGlu1a | - | 7.8 µM | Primarily a potent Group II antagonist, with activity at Group I and some Group III subtypes at higher concentrations. |
| mGlu2 | - | 21 nM | ||
| mGlu3 | - | 14 nM | ||
| mGlu4 | - | 22 µM | ||
| mGlu5a | - | 8.2 µM | ||
| mGlu7 | - | 990 nM | ||
| mGlu8 | - | 170 nM |
Signaling Pathways and Antagonist Action
Metabotropic glutamate receptors modulate distinct intracellular signaling cascades. Group II and III mGluRs are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Group I mGluRs, on the other hand, are coupled to Gq proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium. Antagonists like this compound and LY341495 block the binding of the endogenous agonist glutamate, thereby preventing these downstream signaling events.
Key Experimental Protocols
The characterization of mGluR antagonists typically involves a combination of in vitro and in vivo techniques to determine their potency, selectivity, and functional effects.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Kd or Ki) of a compound for a specific receptor.
Objective: To measure the direct interaction of the antagonist with the mGluR.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the specific mGluR subtype of interest or from brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]LY341495 for group II mGluRs) and varying concentrations of the unlabeled antagonist (the "competitor," e.g., this compound or unlabeled LY341495).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the Ki value.
Functional Assays (cAMP Measurement)
For Gi/o-coupled receptors like group II and III mGluRs, functional antagonism is often assessed by measuring changes in intracellular cAMP levels.
Objective: To determine the functional potency (IC50) of the antagonist in blocking agonist-induced inhibition of cAMP production.
General Methodology:
-
Cell Culture: Cells expressing the target mGluR are cultured.
-
Forskolin (B1673556) Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Agonist and Antagonist Treatment: Cells are pre-incubated with the antagonist at various concentrations, followed by the addition of a known mGluR agonist (e.g., L-AP4 for group III).
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assays.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its IC50.
Electrophysiology
Electrophysiological recordings from brain slices or cultured neurons allow for the assessment of how mGluR antagonists affect synaptic transmission and neuronal excitability.
Objective: To measure the effect of the antagonist on agonist-induced changes in synaptic currents or membrane potential.
General Methodology:
-
Preparation: Brain slices containing the desired neuronal circuit are prepared.
-
Recording: Whole-cell patch-clamp or field potential recordings are performed to measure synaptic responses.
-
Agonist Application: A specific mGluR agonist is applied to induce a change in the recorded electrical activity (e.g., a depression of synaptic transmission).
-
Antagonist Application: The antagonist is then co-applied with the agonist to determine its ability to block the agonist's effect.
-
Data Analysis: The concentration-dependent blockade of the agonist effect by the antagonist is analyzed to determine its functional potency in a more physiologically relevant system.
Conclusion
This compound and LY341495 are both valuable pharmacological tools, but their distinct selectivity profiles dictate their appropriate experimental applications. This compound is the preferred choice for studies specifically targeting group III mGluRs, given its significant selectivity over other mGluR groups.[1][2] LY341495, with its high potency at group II mGluRs, is ideal for investigating the roles of mGluR2 and mGluR3.[3] However, researchers must be mindful of its off-target effects at higher concentrations on group I and some group III subtypes when interpreting results. The selection between these two antagonists should be guided by the specific research question and the mGluR subtype of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of LY341495 on metabotrop... preview & related info | Mendeley [mendeley.com]
UBP 1112 vs. CPPG: A Comparative Guide to Group III mGluR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used group III metabotropic glutamate (B1630785) receptor (mGluR) antagonists: UBP 1112 and (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG). The information presented is supported by experimental data to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to Group III mGluRs
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located on presynaptic terminals. Their activation by glutamate leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release. This makes them a critical target for studying the modulation of synaptic plasticity and for the development of therapeutics for neurological and psychiatric disorders. Antagonists of these receptors, such as this compound and CPPG, are invaluable tools for elucidating the physiological roles of group III mGluRs.
Comparative Analysis: this compound vs. CPPG
Both this compound and CPPG are competitive antagonists of group III mGluRs. However, they exhibit differences in potency, selectivity, and application in various experimental models.
Data Presentation
| Parameter | This compound | CPPG | Reference |
| Group III mGluR Affinity (Kd/Ki) | Kd: 5.1 µM | Ki: 4.02 µM (mGluR8a), 11.5 µM (mGluR6), 17.3 µM (mGluR7a) | [1][2] |
| Group III mGluR Potency (IC50/pA2) | pA2: 5.3 | IC50: 2.2 nM | [3][4] |
| Selectivity (Group III vs. Group II) | 96-fold (Kd for Group II: 488 µM) | ~20-fold (IC50 for Group II: 46.2 nM) | [1][3] |
| Activity at Group I mGluRs | No significant activity | Weak effects | [1][3] |
| Activity at iGluRs | No significant activity | Not specified, but generally considered selective for mGluRs | [1] |
Key Differences and Experimental Considerations
CPPG is a more potent antagonist for group III mGluRs, with an IC50 in the nanomolar range, compared to this compound's micromolar affinity.[1][3] However, this compound demonstrates higher selectivity for group III over group II mGluRs (96-fold) compared to CPPG (~20-fold).[1][3] This higher selectivity of this compound can be advantageous in experiments aiming to isolate the effects of group III mGluR antagonism from potential off-target effects on group II receptors.
In functional studies, both antagonists have been shown to block the effects of group III mGluR agonists. For instance, both this compound and (RS)-CPPG have been used to demonstrate that inhibition of group III mGluRs can facilitate the induction of long-term potentiation (LTP) in the hippocampus.
Experimental Protocols
Radioligand Binding Assay (for determining Ki/Kd)
This protocol is a generalized procedure for determining the binding affinity of this compound and CPPG to group III mGluRs expressed in cell membranes.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target mGluR subtype in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the mGluR subtype (e.g., [3H]L-AP4), and varying concentrations of the unlabeled antagonist (this compound or CPPG).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled agonist or antagonist.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the unlabeled antagonist.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (for determining pA2)
This protocol describes a general method for assessing the functional antagonism of group III mGluRs by this compound and CPPG in brain slices.
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus or spinal cord) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a glass microelectrode filled with an appropriate internal solution, establish a whole-cell patch-clamp or field potential recording from a neuron.
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
-
-
Antagonist Application:
-
Obtain a stable baseline recording of the synaptic response.
-
Apply a group III mGluR agonist (e.g., L-AP4) to the bath to induce a depression of the synaptic response.
-
After washing out the agonist, apply the antagonist (this compound or CPPG) at a specific concentration for a period of time.
-
In the continued presence of the antagonist, re-apply the agonist at various concentrations to generate a concentration-response curve.
-
Repeat this procedure with different concentrations of the antagonist.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Visualizations
Caption: Signaling pathway of group III mGluRs and the action of this compound and CPPG.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of UBP1112 and MSOP: A Focus on Glutamate Receptor Selectivity
For researchers and professionals in the fields of neuroscience and drug development, the precise targeting of glutamate (B1630785) receptors is paramount for elucidating their roles in physiological and pathological processes and for designing novel therapeutics. This guide provides a detailed comparison of the selectivity profiles of two antagonist compounds: UBP1112, a representative of the UBP series of kainate receptor antagonists, and (S)-α-Methylserine-O-phosphate (MSOP), a group III metabotropic glutamate receptor (mGluR) antagonist.
Note on UBP1112: Extensive literature searches did not yield specific data for a compound designated "UBP1112." However, the "UBP" designation is characteristic of a series of potent kainate receptor antagonists developed at the University of Bristol. This guide will therefore utilize data for a well-characterized and representative member of this series, UBP310 , to provide a relevant and data-supported comparison against MSOP.
Selectivity Profile: UBP310 vs. MSOP
The following table summarizes the known binding affinities and antagonist activities of UBP310 and MSOP at various glutamate receptor subtypes. This quantitative data highlights the distinct selectivity of each compound.
| Receptor Subtype | UBP310 (K_i or K_D in nM) | MSOP (Apparent K_D in µM) |
| Ionotropic Glutamate Receptors | ||
| Kainate Receptors | ||
| GluK1 | 21 | No activity reported |
| GluK2 | No specific binding | No activity reported |
| GluK3 | 650 | No activity reported |
| GluK4 | Data not available | No activity reported |
| GluK5 | Data not available | No activity reported |
| AMPA Receptors | No significant activity | No activity reported |
| NMDA Receptors | No significant activity | No activity reported |
| Metabotropic Glutamate Receptors | ||
| Group I (mGluR1, mGluR5) | No activity reported | > 700 |
| Group II (mGluR2, mGluR3) | No activity reported | > 700 |
| Group III (mGluR4, mGluR6, mGluR7, mGluR8) | No activity reported | 51 |
Data Interpretation:
-
UBP310 demonstrates high affinity and selectivity for the GluK1 subunit of the kainate receptor .[1] It exhibits a roughly 30-fold lower affinity for the GluK3 subunit and shows no specific binding to the GluK2 subunit.[1] This profile makes UBP310 a valuable tool for isolating the function of GluK1-containing kainate receptors.
-
MSOP is a selective antagonist for group III metabotropic glutamate receptors . It displays an apparent dissociation constant (K_D) of 51 µM for the L-AP4-sensitive presynaptic mGluRs, which are part of the group III family. In contrast, its affinity for (1S,3S)-ACPD-sensitive presynaptic mGluRs (group II) is significantly lower (> 700 µM). Importantly, MSOP has been shown to have no activity at ionotropic glutamate receptors.
Signaling Pathways and Points of Antagonism
The distinct receptor targets of UBP310 and MSOP mean they modulate different intracellular signaling cascades. The following diagrams illustrate these pathways and the specific points of inhibition by each antagonist.
Experimental Protocols
The determination of the selectivity profiles for compounds like UBP310 and MSOP relies on standardized and rigorous experimental methodologies. The primary techniques employed are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This method is used to determine the binding affinity (K_i or K_D) of a compound for a specific receptor.
Objective: To quantify the affinity of UBP310 and MSOP for various glutamate receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
HEK293 cells or other suitable cell lines are transiently or stably transfected to express a specific glutamate receptor subtype (e.g., GluK1, mGluR4).
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]kainic acid for kainate receptors, or a specific radiolabeled group III mGluR agonist/antagonist) is used.
-
Increasing concentrations of the unlabeled test compound (UBP310 or MSOP) are added to the membrane preparation along with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Electrophysiological Recordings
This functional assay measures the effect of a compound on the ion channel activity or cellular response mediated by a receptor.
Objective: To determine the functional antagonist potency of UBP310 and MSOP.
General Protocol:
-
Cell Preparation:
-
Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express the desired glutamate receptor subtype.
-
For whole-cell patch-clamp recordings, cells are plated on coverslips.
-
-
Recording:
-
A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane (gigaseal).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage.
-
An agonist for the expressed receptor (e.g., glutamate) is applied to the cell, and the resulting ionic current is recorded.
-
-
Antagonist Application:
-
The cells are pre-incubated with or co-applied with various concentrations of the antagonist (UBP310 or MSOP).
-
The agonist is then reapplied in the presence of the antagonist, and the resulting current is measured.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-evoked current.
-
A concentration-response curve is generated, and the concentration of the antagonist that produces 50% inhibition (IC₅₀) is calculated.
-
For competitive antagonists, the Schild analysis can be used to determine the antagonist's equilibrium dissociation constant (K_B).
-
References
The Selective Advantage: UBP 1112 Over Broader Spectrum Glutamate Antagonists
In the intricate landscape of neuroscience research and drug development, the quest for therapeutic agents with high specificity and minimal side effects is paramount. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in a vast array of physiological processes. However, its overactivation is implicated in numerous neurological and psychiatric disorders. While broad-spectrum glutamate antagonists have been explored for their therapeutic potential, their clinical utility is often hampered by significant adverse effects. This has shifted focus towards more selective agents like UBP 1112, a selective antagonist of group III metabotropic glutamate receptors (mGluRs), which offers a more nuanced approach to modulating glutamatergic neurotransmission.
This guide provides an objective comparison of this compound and, by extension, other selective group III mGluR antagonists, with broader spectrum glutamate antagonists, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Receptors
The fundamental advantage of this compound lies in its distinct mechanism of action compared to broad-spectrum glutamate antagonists, which primarily target ionotropic glutamate receptors (iGluRs) such as NMDA and AMPA/kainate receptors.
This compound and Group III Metabotropic Glutamate Receptors: this compound is a selective antagonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled and are predominantly located on presynaptic terminals. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced neurotransmitter release. By acting as autoreceptors and heteroreceptors, they serve as a brake on excessive glutamate and GABA release. Antagonizing these receptors, as this compound does, can paradoxically lead to therapeutic effects in certain conditions, such as anxiety, by modulating downstream signaling pathways without directly blocking the primary excitatory transmission.
Broader Spectrum Glutamate Antagonists and Ionotropic Glutamate Receptors: In contrast, broad-spectrum antagonists, such as NMDA receptor antagonists (e.g., ketamine, MK-801) and AMPA/kainate receptor antagonists, directly block the ion channels of these receptors. While this can be effective in reducing excitotoxicity, it also interferes with essential physiological processes like learning, memory, and synaptic plasticity, leading to a host of undesirable side effects.[1]
Quantitative Comparison of Receptor Selectivity and Potency
The following table summarizes the receptor binding affinities of this compound, demonstrating its selectivity for group III mGluRs. For comparison, general affinity ranges for common broad-spectrum antagonists are also provided.
| Compound | Receptor Target | Affinity (Kd or IC50) | Selectivity |
| This compound | Group III mGluRs | Kd: 5.1 µM | ~96-fold selective over Group II mGluRs |
| Group II mGluRs | Kd: 488 µM | ||
| Group I mGluRs | > 1 mM | ||
| iGluRs (NMDA, AMPA, Kainate) | > 1 mM | ||
| Ketamine (Broad Spectrum) | NMDA Receptor | IC50: ~1-10 µM | Also interacts with other receptors (e.g., opioid, monoamine transporters) |
| MK-801 (Broad Spectrum) | NMDA Receptor | Ki: ~30-50 nM | High affinity, non-competitive antagonist |
| NBQX (Broad Spectrum) | AMPA/Kainate Receptors | Ki: ~20-100 nM | Competitive antagonist |
Comparative Efficacy and Side Effect Profile
The key advantage of the selectivity of this compound and other group III mGluR antagonists is a potentially more favorable balance between therapeutic efficacy and adverse effects.
Neuroprotection
While broad-spectrum NMDA receptor antagonists can offer neuroprotection against excitotoxicity, their use is limited by a narrow therapeutic window and significant side effects. Modulators of group III mGluRs present a more subtle approach. Activation of group III mGluRs is generally considered neuroprotective due to the reduction of glutamate release. The role of antagonists like this compound is more complex and context-dependent, but they are being investigated for their potential to fine-tune neuronal circuits without the blunt force of iGluR blockade.
Anxiolytic and Antidepressant Effects
Studies have shown that both antagonism and agonism of group III mGluRs can produce anxiolytic-like effects, depending on the specific receptor subtype and brain region involved. For instance, antagonism of mGluR7 has been shown to produce antidepressant and anxiolytic effects in animal models.[2] In contrast, while NMDA receptor antagonists like ketamine have rapid antidepressant effects, they are also associated with psychotomimetic side effects.[3]
Side Effects
A major drawback of broad-spectrum glutamate antagonists is their propensity to cause significant side effects, including:
-
Psychotomimetic effects: Hallucinations, paranoia, and confusion.
-
Cognitive impairment: Deficits in learning and memory.
-
Motor deficits: Ataxia and impaired coordination.[4]
The modulatory action of group III mGluR antagonists is hypothesized to lead to a better side-effect profile by preserving basal synaptic transmission.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity in Cortical Neurons
This protocol assesses the ability of a compound to protect neurons from glutamate-induced cell death.
1. Cell Culture:
- Prepare primary cortical neuronal cultures from embryonic day 15-18 rat or mouse brains.
- Dissociate cortical tissue and plate neurons on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.
- Maintain cultures for 10-14 days in vitro to allow for maturation of glutamate receptors.
2. Compound Treatment:
- Prepare stock solutions of this compound and a broad-spectrum antagonist (e.g., MK-801) in an appropriate vehicle (e.g., DMSO or aqueous solution).
- On the day of the experiment, replace the culture medium with a defined salt solution (e.g., Locke's solution).
- Pre-incubate the neurons with various concentrations of the test compounds or vehicle for 30-60 minutes.
3. Induction of Excitotoxicity:
- Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) in the presence of a co-agonist like glycine (B1666218) (10 µM) for 15-30 minutes.
4. Assessment of Cell Viability:
- After the excitotoxic insult, wash the cells and replace with fresh culture medium containing the test compounds.
- Incubate for 24 hours.
- Quantify cell death using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.[5]
- Alternatively, use a fluorescent viability stain like Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells).
In Vivo Behavioral Assay: Elevated Plus Maze for Anxiolytic Effects
This test evaluates the anxiety-reducing effects of compounds in rodents.
1. Apparatus:
- A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
2. Animals and Drug Administration:
- Use adult male rats or mice.
- Administer this compound, a broad-spectrum antagonist (e.g., a low dose of an NMDA antagonist), or vehicle intraperitoneally (i.p.) 30-60 minutes before testing.
3. Experimental Procedure:
- Place the animal in the center of the maze, facing an open arm.
- Allow the animal to explore the maze for 5 minutes.
- Record the session using a video camera.
4. Data Analysis:
- Score the time spent in the open arms and the number of entries into the open and closed arms.
- An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
- Analyze locomotor activity (total arm entries) to rule out confounding effects of hyperactivity or sedation.
Assessment of Motor Coordination Side Effects: Rotarod Test
This test is used to assess motor coordination and balance, which can be impaired by broad-spectrum glutamate antagonists.
1. Apparatus:
- A rotating rod apparatus (Rotarod) with adjustable speed.
2. Animals and Drug Administration:
- Use the same animals and dosing regimen as in the behavioral assays.
3. Experimental Procedure:
- Train the animals on the rotarod at a constant or accelerating speed for a few days prior to the experiment to establish a baseline performance.
- On the test day, administer the compound or vehicle.
- At the time of expected peak drug effect, place the animal on the rotating rod.
- Record the latency to fall from the rod.
4. Data Analysis:
- A decrease in the latency to fall compared to vehicle-treated animals indicates impaired motor coordination.
Visualizing the Pathways and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways, a typical experimental workflow, and the logical advantages of this compound's selectivity.
Conclusion
The selective antagonism of group III metabotropic glutamate receptors by compounds like this compound represents a promising strategy in the development of novel therapeutics for neurological and psychiatric disorders. By modulating, rather than blocking, glutamatergic neurotransmission, these agents offer the potential for a more favorable therapeutic window with a reduced burden of the debilitating side effects associated with broad-spectrum glutamate antagonists. The experimental data, while still emerging, supports the hypothesis that this selectivity can translate into a significant clinical advantage. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic index of this compound and other selective group III mGluR antagonists in various disease models.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant and anxiolytic-like effects in mice lacking the group III metabotropic glutamate receptor mGluR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming UBP 1112 Efficacy: A Comparative Guide with LY341495 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of UBP 1112, a selective group III metabotropic glutamate (B1630785) receptor (mGluR) antagonist, with the well-established group II/III mGluR antagonist, LY341495, serving as a positive control. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Comparative Efficacy Data
The following table summarizes the antagonist potency of this compound and LY341495 at group III mGluRs. It is important to note that the data for each compound were obtained from different studies and experimental conditions; therefore, a direct comparison should be made with caution.
| Compound | Target | Parameter | Value | Reference |
| This compound | Group III mGluRs | Kd | 5.1 µM | [1] |
| LY341495 | mGluR4 | IC50 | 22 µM | [2][3] |
| mGluR7 | IC50 | 990 nM | [2] | |
| mGluR8 | IC50 | 170 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Group III mGluR Antagonist Affinity (Kd)
This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to group III mGluRs.
1. Membrane Preparation:
-
Culture cells stably expressing the target human group III mGluR subtype (e.g., mGluR4, mGluR7, or mGluR8) in an appropriate medium.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
-
In a multi-well plate, add the prepared cell membranes, a specific radioligand for group III mGluRs (e.g., [3H]-L-AP4), and varying concentrations of the unlabeled antagonist (this compound).
-
To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the antagonist by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Determine the Kd value using non-linear regression analysis of the competition binding curve.
Functional Antagonism Assay (IC50)
This protocol describes a method to determine the concentration of an antagonist (e.g., LY341495) that inhibits the response of a group III mGluR to an agonist by 50%.
1. Cell Culture and Seeding:
-
Culture cells expressing a specific human group III mGluR subtype in a suitable medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
2. Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Add varying concentrations of the antagonist (LY341495) to the wells and pre-incubate for a specific period.
-
Stimulate the cells with a fixed concentration of a group III mGluR agonist (e.g., L-AP4) in the presence of the antagonist.
-
After incubation, measure the intracellular response. For group III mGluRs, which are coupled to Gi/o proteins, this typically involves measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
4. Data Analysis:
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition as a function of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blot for ERK1/2 Phosphorylation
This protocol details the steps to assess the effect of a group III mGluR antagonist on the phosphorylation of ERK1/2, a downstream signaling molecule.[1]
1. Cell Treatment:
-
Culture neuronal cells or hippocampal slices.
-
Treat the cells or slices with the group III mGluR antagonist (e.g., this compound) for a specified duration. A control group should be treated with a vehicle.
2. Protein Extraction:
-
Lyse the cells or tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Repeat the process with a primary antibody for total ERK1/2 as a loading control.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK1/2 phosphorylation.
Visualizations
Signaling Pathway of Group III mGluRs
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UBP1112 and Other Metabotropic Glutamate Receptor Antagonists
This guide provides a detailed comparison of the group III metabotropic glutamate (B1630785) receptor (mGluR) antagonist, UBP1112, with other alternative mGluR antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.
Data Presentation: Comparison of mGluR Antagonists
The following table summarizes the quantitative data for UBP1112 and other selected mGluR antagonists, focusing on their potency and selectivity for different mGluR subtypes.
| Antagonist | Target mGluR Group(s) | Potency (IC₅₀/Kᵈ/pA₂) | Selectivity Profile |
| UBP1112 | Group III | Kᵈ: 5.1 μM (Group III) pA₂: 5.3 | Highly selective for Group III over Group II (Kᵈ: 488 μM) and no significant activity at Group I mGluRs.[1][2] |
| LY341495 | Group II > Group III > Group I | IC₅₀: 14-21 nM (mGlu₂) IC₅₀: 170-990 nM (mGlu₇/₈) IC₅₀: 7.8-8.2 μM (mGlu₁ₐ/₅ₐ) | Broad-spectrum mGluR antagonist with highest potency at Group II receptors. |
| (S)-MCPG | Group I and II | - | A non-selective competitive antagonist for Group I and Group II mGluRs. |
| CPPG | Group III | - | A competitive antagonist with selectivity for Group III mGluRs. |
| MPEP | Group I (mGluR5) | - | A non-competitive antagonist highly selective for mGluR5. |
| JNJ16259685 | Group I (mGluR1) | - | A potent, selective, and non-competitive antagonist of mGluR1. |
Signaling Pathways and Experimental Workflow
To understand the context of UBP1112's action, it is crucial to visualize the signaling pathways of metabotropic glutamate receptors and the experimental workflow for determining antagonist dose-response curves.
Metabotropic Glutamate Receptor Signaling Pathways
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Caption: Signaling pathways of the three groups of metabotropic glutamate receptors.
Experimental Workflow for Dose-Response Curve Generation
The following diagram illustrates a typical workflow for determining the dose-response curve of an mGluR antagonist like UBP1112.
Caption: Workflow for determining the dose-response curve of an mGluR antagonist.
Experimental Protocols
While the precise, detailed protocol from the original characterization of UBP1112 is not publicly available in a step-by-step format, a representative protocol for an electrophysiological assay to determine the dose-response of a group III mGluR antagonist is provided below. This is based on the type of experiment originally used to characterize UBP1112.
Electrophysiological Assay in Neonatal Rat Spinal Cord
Objective: To determine the dose-response curve for an mGluR antagonist (e.g., UBP1112) in antagonizing the effects of a group III mGluR agonist (e.g., (S)-AP4) on synaptic transmission.
1. Preparation of Spinal Cord Slices:
-
Euthanize neonatal Sprague-Dawley rats (P0-P4) in accordance with institutional animal care and use committee guidelines.
-
Dissect the spinal cord in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 127 NaCl, 1.9 KCl, 1.2 KH₂PO₄, 2.4 CaCl₂, 1.3 MgCl₂, 26 NaHCO₃, and 10 D-glucose.
-
Embed the spinal cord in a low-melting-point agarose (B213101) and cut transverse slices (400-500 µm) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode on a dorsal root and a recording electrode on the corresponding ventral root.
-
Evoke a monosynaptic reflex by stimulating the dorsal root and record the resulting potential from the ventral root.
3. Application of Agonist and Antagonist:
-
Establish a stable baseline recording of the evoked potential.
-
Apply a concentration of the group III mGluR agonist (S)-AP4 that produces a submaximal depression of the synaptic potential (e.g., 30-50% depression).
-
Once the agonist effect has stabilized, co-apply increasing concentrations of the antagonist (UBP1112) in the presence of the agonist.
-
Allow the effect of each antagonist concentration to reach a steady state before applying the next concentration.
-
After the highest concentration of the antagonist has been applied, wash out both the antagonist and agonist to ensure the reversibility of the effects.
4. Data Analysis:
-
Measure the amplitude of the evoked potential at baseline, in the presence of the agonist alone, and in the presence of the agonist plus each concentration of the antagonist.
-
Calculate the percentage of inhibition of the agonist-induced depression for each antagonist concentration.
-
Plot the percentage of inhibition as a function of the logarithm of the antagonist concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ (the concentration of antagonist that produces 50% of the maximal inhibition).
-
If a competitive antagonist is suspected, a Schild analysis can be performed by generating dose-response curves for the agonist in the presence of different fixed concentrations of the antagonist to calculate the pA₂ value.
References
Evaluating the Specificity of UBP1112 in a Novel Experimental Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the kainate receptor antagonist UBP1112, presenting a direct comparison with other relevant compounds and detailing experimental protocols to assess its specificity in a new experimental model. The data presented herein is intended to aid researchers in the selection of appropriate pharmacological tools for studies involving ionotropic glutamate (B1630785) receptors.
Comparative Analysis of Glutamate Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of UBP1112 and two alternative antagonists, ACET and LY466195, across various ionotropic glutamate receptor subtypes. This data has been compiled from multiple in vitro studies to provide a clear comparison of their potency and selectivity.
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Profile |
| UBP1112 (UBP310) | GluK1 | 21 ± 7[1] | 23[1] | Highly selective for GluK1 and GluK3 over GluK2, AMPA, and NMDA receptors.[1] |
| GluK2 | No specific binding[1] | >100,000 | ||
| GluK3 | 650 ± 190[1] | 130 | ||
| AMPA | - | Inactive | ||
| NMDA | - | Inactive (up to 10 µM) | ||
| ACET (UBP316) | GluK1 | 1.4 ± 0.2[2] | 7 | Potent and selective for GluK1-containing receptors over GluK2, GluK3, AMPA, and NMDA receptors.[2][3] |
| GluK2 | Ineffective (up to 100 µM)[2] | >100,000 | ||
| GluK3 | No effect (at 1 µM)[2][3] | >1,000 | ||
| AMPA | - | Weak antagonist | ||
| NMDA | - | Inactive | ||
| LY466195 | GluK1 | 38 ± 7[4] | - | Exhibits over 100-fold selectivity for GluK1 over other kainate and AMPA receptor subtypes. |
| GluK2 | >10,000 | - | ||
| GluK3 | >10,000 | - | ||
| AMPA | >10,000 | - | ||
| NMDA | - | - |
Experimental Protocols for a New In Vitro Specificity Model
To further and rigorously assess the specificity of UBP1112, a new experimental model is proposed. This model utilizes a combination of radioligand binding assays and whole-cell patch-clamp electrophysiology on a panel of HEK293 cell lines stably expressing specific human ionotropic glutamate receptor subunits.
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of UBP1112 for human GluK1, GluK2, GluK3, GluA2 (AMPA), and GluN1/GluN2A (NMDA) receptors.
Materials:
-
HEK293 cell lines stably expressing individual receptor subunits.
-
Cell culture reagents.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radioligands: [³H]kainate for kainate receptors, [³H]AMPA for AMPA receptors, and [³H]MK-801 for NMDA receptors.
-
Unlabeled UBP1112 and reference compounds.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor subunit to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of unlabeled UBP1112 or a reference antagonist.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional inhibitory potency (IC50) of UBP1112 on agonist-evoked currents mediated by human GluK1, GluK2, GluK3, GluA2, and GluN1/GluN2A receptors.
Materials:
-
HEK293 cell lines stably expressing individual receptor subunits, plated on glass coverslips.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Agonists: Glutamate for all receptors.
-
UBP1112.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the respective agonist to evoke an inward current.
-
After a stable baseline response is established, co-apply the agonist with increasing concentrations of UBP1112.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of UBP1112.
-
Calculate the percentage of inhibition for each concentration of UBP1112.
-
Plot the percentage of inhibition against the logarithm of the UBP1112 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the experimental workflow, the relevant signaling pathways, and the logic of the comparative analysis.
Caption: Experimental workflow for evaluating UBP1112 specificity.
Caption: Ionotropic glutamate receptor signaling pathways.
Caption: Logical flow for comparative analysis of antagonists.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Kainate Receptor Function: A Comparative Analysis of UBP Antagonists and Genetic Knockout Models
A comprehensive guide for researchers and drug development professionals on the cross-validation of kainate receptor antagonist effects with corresponding genetic knockout models. This guide provides a detailed comparison of pharmacological inhibition and genetic deletion of kainate receptor subunits, supported by experimental data, detailed protocols, and pathway visualizations.
Kainate receptors (KARs), a subtype of ionotropic glutamate (B1630785) receptors, play a crucial role in regulating synaptic transmission and neuronal excitability.[1][2] Composed of five different subunits (GluK1-GluK5), the diverse assembly of these receptors leads to a wide range of functional roles in the central nervous system.[1][2][3] Understanding the specific contributions of each subunit is paramount for the development of targeted therapeutics for neurological and psychiatric disorders.[3][4][5][6][7]
This guide provides a comparative analysis of two key methodologies used to probe KAR function: pharmacological antagonism, using selective UBP series compounds, and genetic ablation through knockout mouse models. By cross-validating findings from both approaches, researchers can gain a more robust understanding of the physiological roles of specific KAR subunits and the potential therapeutic effects of their modulation.
Comparative Analysis of Pharmacological vs. Genetic Inhibition of GluK1
This section focuses on the comparison between the effects of a selective GluK1 subunit antagonist, UBP302, and the phenotype of GluK1 knockout (KO) mice. UBP302 is a well-characterized antagonist used in numerous studies to probe the function of GluK1-containing KARs.
Quantitative Data Summary
The following table summarizes the key comparative findings from studies using UBP302 and GluK1 KO mice.
| Parameter | Effect of UBP302 (Pharmacological Antagonist) | Phenotype of GluK1 Knockout Mice | References |
| Seizure Threshold | Reduces the proconvulsant effects of GluK1 agonists like ATPA.[8] | Do not show an elevated threshold for seizures induced by general convulsants like kainate or pentylenetetrazol, but are resistant to ATPA-induced seizures.[8][9] | [8][9] |
| Anxiety-like Behavior | Limited direct evidence on anxiety models. | Exhibit increased anxiety-like behavior.[2][7] | [2][7] |
| Locomotor Activity | Can prevent the reduction in locomotor activity caused by GluK1 agonists.[8] | Show reduced total distance traveled.[7] | [7][8] |
| GABAergic Transmission | Blocks the ATPA-induced increase in spontaneous inhibitory postsynaptic currents (sIPSCs).[10] | Show impaired maturation of GABAergic transmission during early postnatal development.[10] | [10] |
| Long-Term Potentiation (LTP) | Pharmacological studies have implicated GluK1-containing receptors in mossy fiber LTP, though some antagonists show effects due to off-target actions on GluK3.[11] | An obligatory role for GluK1 in mossy fiber LTP has been excluded in knockout studies.[11] | [11] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the accurate interpretation of the comparative data.
In Vivo Seizure Models
-
Pharmacological Model: Wild-type mice are administered the selective GluK1 agonist, (RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), to induce seizures. The effect of pre-treatment with a GluK1 antagonist like UBP302 is then assessed by monitoring behavioral and electrographic seizure activity.[8]
-
Genetic Model: GluK1 knockout mice and their wild-type littermates are subjected to various seizure-inducing protocols, including the administration of ATPA, kainic acid, or pentylenetetrazol. Seizure severity and latency are then compared between the genotypes.[8][9]
Behavioral Assays for Anxiety
-
Elevated Plus Maze: This test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. An increase in the time spent in the open arms is indicative of anxiolytic-like behavior, while a preference for the closed arms suggests anxiety.[12]
-
Open Field Test: This assay measures general locomotor activity and anxiety-related behaviors. A reluctance to enter the center of the open field is considered a sign of anxiety.[7][12]
Electrophysiological Recordings
-
In Vitro Slice Electrophysiology: Brain slices, typically from the hippocampus or amygdala, are prepared from either wild-type or knockout mice. Whole-cell patch-clamp recordings are used to measure synaptic currents, such as spontaneous inhibitory postsynaptic currents (sIPSCs), in response to the application of KAR agonists and antagonists.[10]
Visualizing Kainate Receptor Signaling and Inhibition
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The cross-validation of data from pharmacological antagonists and genetic knockout models provides a powerful strategy for elucidating the complex roles of kainate receptor subunits. While pharmacological tools like UBP antagonists offer temporal control and dose-dependent insights, genetic models provide a more definitive understanding of a subunit's role without the potential for off-target effects. The observed convergence and divergence in the phenotypes resulting from these two approaches, as summarized in this guide, highlight the nuanced and multifaceted nature of kainate receptor function. A combined approach is therefore essential for the successful development of novel therapeutics targeting this important class of receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral analysis of kainate receptor KO mice and the role of GluK3 subunit in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative analysis of kainate receptor GluK2 and GluK5 knockout mice in a pure genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Behavioral analysis of kainate receptor KO mice and the role of GluK3 subunit in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of GluK1 Kainate Receptors in Seizures, Epileptic Discharges, and Epileptogenesis | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Interneuronal GluK1 kainate receptors control maturation of GABAergic transmission and network synchrony in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of UBP 1112: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of UBP 1112, a compound requiring careful management. Adherence to these protocols is critical for operational safety and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound was not located in the public domain, this document outlines general best practices for the disposal of a hypothetical laboratory chemical with hazardous properties, based on established safety protocols. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for any chemical.
Quantitative Data Summary
For any laboratory chemical, the SDS will provide key quantitative data that informs safety and handling procedures. The following table illustrates the type of information that should be sought from the manufacturer's official documentation for this compound.
| Property | Value | Significance for Disposal |
| pH | Not Available | Determines if the waste is corrosive. Acidic or basic waste may require neutralization before disposal. |
| Boiling Point | Not Available | A low boiling point may indicate high volatility, requiring disposal in a well-ventilated area and in sealed containers. |
| Flash Point | Not Available | A low flash point indicates flammability. Flammable wastes must be kept away from ignition sources.[1] |
| Solubility in Water | Not Available | Insoluble compounds may require different disposal methods than soluble ones to prevent environmental contamination. |
| Hazardous Decomposition | May release carbon monoxide, carbon dioxide, and other toxic gases upon thermal decomposition.[2] | Dictates that the compound should not be incinerated outside of a specialized hazardous waste facility. |
Experimental Protocol: Deactivation of this compound Waste
Prior to disposal, some chemical wastes require deactivation to render them less hazardous. The following is a generalized protocol and should be adapted based on the specific chemical properties of this compound as detailed in its SDS.
Objective: To neutralize the reactive components of this compound waste in a controlled laboratory setting.
Materials:
-
This compound waste
-
Appropriate deactivating agent (e.g., a weak acid or base, as specified in the SDS)
-
pH indicator strips
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
-
Waste container compatible with the deactivation products
Procedure:
-
Preparation: Don all required PPE. Perform the entire procedure within a certified chemical fume hood.
-
Initial Assessment: If the this compound waste is in a solution, test its initial pH using a pH indicator strip.
-
Slow Addition of Deactivating Agent: While stirring the waste solution gently, slowly add the specified deactivating agent. Monitor the reaction for any signs of gas evolution, temperature increase, or color change.
-
Neutralization: Continue adding the deactivating agent in small increments, checking the pH periodically, until the desired pH range (typically neutral, pH 6-8) is achieved.
-
Stabilization: Allow the treated waste to cool to room temperature if any exothermic reaction occurred.
-
Final Labeling: Clearly label the container with "Deactivated this compound Waste" and the date of deactivation.
-
Disposal: Dispose of the deactivated waste according to institutional and local regulations for chemical waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
In all procedures, it is crucial to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure and to follow all institutional and regulatory guidelines for hazardous waste management.[3] Proper disposal is not just a regulatory requirement but a cornerstone of responsible scientific practice.
References
Essential Safety and Handling Protocol for UBP 1112
Disclaimer: No public Safety Data Sheet (SDS) or specific hazard information is available for a compound designated "UBP 1112." The following guidance is based on best practices for handling novel, uncharacterized, or potent pharmaceutical compounds in a research and development setting. The supplier-provided SDS for this compound must be consulted as the primary source of safety information before any handling occurs.
This document provides a procedural framework for the safe handling, use, and disposal of this compound, assuming it is a potent compound requiring stringent safety controls. Researchers, scientists, and drug development professionals should use this guide to supplement, not replace, institutional and regulatory protocols.
Initial Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. New chemical entities (NCEs) often lack comprehensive toxicological data, and it is prudent to treat them as potentially hazardous.[1][2] The risk assessment process should be documented and include the following steps:
-
Hazard Identification: Review all available information, starting with the SDS. If data is limited, assess the chemical structure for any toxicophores or similarities to known hazardous substances.[3]
-
Exposure Assessment: Evaluate all planned procedures to identify potential routes of exposure (inhalation, dermal contact, ingestion, injection) and estimate the potential quantity and duration of exposure.[3]
-
Control Banding: Based on the presumed hazard and potential for exposure, assign a control band to determine the necessary level of containment and personal protective equipment (PPE). For an unknown compound like this compound, a conservative approach (assuming high potency) is recommended.[1]
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure. The appropriate level of PPE depends on the specific laboratory operation being performed and the physical form of this compound (e.g., solid powder vs. liquid solution).[4][5][6]
| Laboratory Operation | Eye & Face Protection | Skin & Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields. | Standard lab coat, closed-toe shoes. | Not typically required. |
| Weighing & Handling Solids (Powder) | Chemical splash goggles and a face shield.[7] | Disposable, solid-front lab coat or gown; double nitrile gloves; sleeve covers. | Required. Use a certified chemical fume hood or ventilated balance enclosure. For highly potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[1][7] |
| Preparing Solutions & Dilutions | Chemical splash goggles. | Chemical-resistant lab coat; double nitrile gloves. | Required. All work must be performed in a certified chemical fume hood. |
| Conducting Reactions & Analyses | Chemical splash goggles. | Chemical-resistant lab coat; appropriate chemical-resistant gloves (consult manufacturer compatibility charts).[7] | Required. All work must be performed in a certified chemical fume hood or other ventilated enclosure. |
| Waste Handling & Disposal | Chemical splash goggles and a face shield. | Chemical-resistant gown or apron over a lab coat; heavy-duty or double nitrile gloves. | May be required depending on the nature of the waste. Perform in a ventilated area. |
Note: Always inspect PPE for damage before use and ensure proper fit. Remove and dispose of contaminated PPE according to institutional guidelines.
Operational Handling Plan
Adherence to standard operating procedures (SOPs) is crucial for safety.[8]
Experimental Workflow:
-
Designate Area: All work with this compound should be conducted in a designated area (e.g., a specific fume hood) with clear signage indicating the hazard.[8]
-
Pre-Experiment Preparation:
-
Handling Procedures:
-
Weighing: Handle powders or dusty materials within a ventilated balance enclosure or chemical fume hood to minimize inhalation exposure.[8] Use the smallest quantity necessary for the procedure.
-
Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Transfers: Use secondary containment (e.g., a tray) for transporting containers of this compound within the lab.[8]
-
-
Post-Experiment Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after use. A validated decontamination procedure may be necessary for highly potent compounds.[11][12]
-
Carefully remove PPE, avoiding self-contamination, and dispose of it in the designated waste stream.
-
Wash hands thoroughly after removing gloves and before leaving the laboratory.[8][9]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to protect human health and the environment.[13]
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Waste Containers:
-
Collection and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.[14]
-
Do not overfill containers.
-
-
Final Disposal:
Visualized Safety Workflow
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for handling potent compound this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. oshaeducationcenter.com [oshaeducationcenter.com]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. research.cuanschutz.edu [research.cuanschutz.edu]
- 15. triumvirate.com [triumvirate.com]
- 16. easyrxcycle.com [easyrxcycle.com]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 18. rxdestroyer.com [rxdestroyer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
